molecular formula C11H8ClNO3 B2665425 Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate CAS No. 2402830-12-8

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Numéro de catalogue: B2665425
Numéro CAS: 2402830-12-8
Poids moléculaire: 237.64
Clé InChI: JOGIQYJLSPZVNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS 2402830-12-8) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This molecule features an isoxazole ring, a five-membered heterocycle known to be a key structural component in many commercial drugs and drug candidates . The structure integrates both an ester moiety and a 4-chlorophenyl group, making it a valuable scaffold for the synthesis of more complex molecules through further chemical modification. Isoxazole derivatives are promising scaffolds in designing novel therapeutics, particularly for their potential in anticancer and anti-inflammatory applications . Some vicinal diaryl isoxazoles, for instance, are noted in scientific literature for exhibiting anticancer and COX-2 inhibitory activities . As a synthetic intermediate, this compound provides researchers with a critical framework for pharmacophore model elaboration, 3D QSAR studies, and docking experiments, which are essential methodologies in rational drug design . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural information, molecular weight (237.64 g/mol), and formula (C 11 H 8 ClNO 3 ) have been verified . Researchers can utilize this compound to explore structure-activity relationships and develop new bioactive molecules.

Propriétés

IUPAC Name

methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIQYJLSPZVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, multi-technique framework for the unequivocal structural analysis of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, making rigorous structural confirmation a critical step in their development pipeline.[1][2] This document moves beyond a simple listing of methods to detail an integrated workflow, explaining the causality behind experimental choices and demonstrating how data from various analytical techniques are synthesized for a self-validating conclusion. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXD). The intended audience includes researchers, chemists, and drug development professionals who require a robust methodology for the characterization of novel heterocyclic compounds.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural component in numerous commercially available drugs and clinical-phase candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in modern drug design. The specific substitution pattern on the isoxazole ring plays a critical role in modulating the pharmacological activity of these molecules.[2]

The target of this guide, Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (Figure 1), combines the isoxazole core with a halogenated aromatic ring and a methyl ester group. Each of these moieties presents distinct spectroscopic signatures. An unambiguous confirmation of the connectivity and spatial arrangement of these groups is paramount to ensuring that the correct molecule is advanced through the research and development process. This guide outlines the integrated analytical approach required to achieve this confirmation with the highest degree of scientific certainty.

Chemical Structure of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Figure 1. Chemical Structure of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate.

Foundational Analysis: Synthesis and Purity Assessment

Before advanced structural analysis can commence, the synthesis and purification of the target compound must be addressed. A plausible synthetic route involves the reaction of a substituted chalcone with hydroxylamine hydrochloride, a common method for forming the isoxazole ring system.[3][4]

Post-synthesis, rigorous purification is not merely a preparatory step but the first part of the analytical process. Techniques such as automated flash chromatography on silica gel followed by recrystallization are essential to isolate the compound in high purity.[1] The success of subsequent spectroscopic and crystallographic analyses is contingent upon the homogeneity of the sample.

Spectroscopic & Spectrometric Characterization

The core of the structural elucidation process relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data build a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][6][7] It provides detailed information about the chemical environment, connectivity, and population of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and have minimal residual solvent peaks that could obscure important signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for data acquisition.[8] Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

The structure of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is expected to produce a distinct ¹H NMR spectrum, summarized in Table 1. The aromatic protons of the 4-chlorophenyl group are expected to appear as a pair of doublets (an AA'BB' system) due to symmetry. The proton at the 5-position of the isoxazole ring will likely be a singlet, and the methyl ester protons will also appear as a sharp singlet, typically in the 3.8-4.0 ppm region.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-5 (Isoxazole ring)~8.5 - 8.8Singlet (s)1HThe sole proton on the electron-deficient heterocyclic ring is significantly deshielded.
Ar-H (ortho to Cl)~7.4 - 7.6Doublet (d)2HAromatic protons adjacent to the electron-withdrawing chlorine atom.
Ar-H (meta to Cl)~7.3 - 7.5Doublet (d)2HAromatic protons coupled to the ortho protons.
-OCH₃ (Ester)~3.9 - 4.1Singlet (s)3HProtons of the methyl ester group, deshielded by the adjacent oxygen and carbonyl.

Table 1. Predicted ¹H NMR Spectral Data for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate in CDCl₃.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The predicted chemical shifts are detailed in Table 2. Key signals include the ester carbonyl carbon (C=O) at the most downfield position, followed by the carbons of the isoxazole ring. The carbon atom attached to the chlorine (C-Cl) will also have a characteristic chemical shift.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
C=O (Ester)~160 - 165The carbonyl carbon of the ester functional group is highly deshielded.
C-3 (Isoxazole)~155 - 158Carbon of the isoxazole ring attached to the ester and nitrogen.
C-5 (Isoxazole)~150 - 155Carbon of the isoxazole ring attached to the proton.
C-4 (Isoxazole)~115 - 120Carbon of the isoxazole ring attached to the chlorophenyl group.
C-Cl (Aromatic)~135 - 138Quaternary aromatic carbon directly bonded to the electronegative chlorine atom.
C-ipso (Aromatic)~128 - 132Quaternary aromatic carbon attached to the isoxazole ring.
Ar-C (ortho to Cl)~129 - 131Aromatic carbons adjacent to the C-Cl bond.
Ar-C (meta to Cl)~127 - 129Aromatic carbons meta to the C-Cl bond.
-OCH₃ (Ester)~52 - 55Carbon of the methyl ester group.

Table 2. Predicted ¹³C NMR Spectral Data for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound.[9] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the TOF analyzer allows for the measurement of mass-to-charge (m/z) ratios to four or five decimal places.

The primary goal is to confirm the molecular formula: C₁₁H₈ClNO₃. A key validation is the observation of the characteristic isotopic pattern for chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks separated by ~2 Da, with the [M+2]⁺ peak having roughly one-third the intensity of the M⁺ peak.

Ion Calculated Exact Mass (m/z) Observed Isotope Pattern
[C₁₁H₈³⁵ClNO₃ + H]⁺238.0215Major peak (100% relative abundance)
[C₁₁H₈³⁷ClNO₃ + H]⁺240.0185Isotopic peak (~32% relative abundance)

Table 3. Predicted HRMS Data for the Target Compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][10]

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

The FT-IR spectrum will provide clear evidence for the key functional groups within the molecule.

Vibrational Mode Expected Absorption Range (cm⁻¹) Functional Group
C=O Stretch (Ester)1720 - 1740Strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl.[11]
C=N Stretch (Isoxazole)1600 - 1620Characteristic stretching vibration of the imine-like bond within the isoxazole ring.[4][8]
C=C Stretch (Aromatic)1450 - 1600Multiple bands corresponding to the stretching vibrations of the aromatic ring.
C-O Stretch (Ester)1200 - 1300Strong absorption from the C-O single bond of the ester.
Ar-Cl Stretch1080 - 1100Vibration corresponding to the carbon-chlorine bond on the aromatic ring.

Table 4. Predicted Characteristic FT-IR Absorption Bands.

Definitive 3D Structure: Single-Crystal X-ray Diffraction (SCXD)

While spectroscopic methods provide robust evidence for the 2D structure, SCXD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[1][12] It provides precise bond lengths, bond angles, and torsional angles, confirming connectivity and conformation.

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.

Based on crystallographic data for structurally similar compounds, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, we can predict key structural features.[1][12] A critical parameter is the dihedral angle between the plane of the isoxazole ring and the plane of the 4-chlorophenyl ring. Due to potential steric interactions, this angle is expected to be non-zero, indicating a twisted conformation. This information is crucial for understanding potential receptor binding modes in drug design.

Integrated Structural Verification Workflow

A trustworthy structural assignment does not rely on a single piece of data but on the convergence of evidence from multiple, independent techniques. The workflow below illustrates this self-validating system.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Data cluster_2 Structural Hypothesis cluster_3 Absolute Confirmation synthesis Synthesis & Purification ms HRMS (Molecular Formula, Isotope Pattern) synthesis->ms ftir FT-IR (Functional Groups) synthesis->ftir nmr 1H & 13C NMR (C-H Framework, Connectivity) synthesis->nmr hypothesis Proposed 2D Structure ms->hypothesis Data Integration ftir->hypothesis Data Integration nmr->hypothesis Data Integration xray X-Ray Crystallography (Definitive 3D Structure) hypothesis->xray Confirmation Required final Final Validated Structure xray->final Unambiguous Proof

Sources

Mechanism of action of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the pharmacological profiling, structural rationale, and experimental validation of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate derivatives.

Executive Summary

The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in modern drug discovery. Specifically, Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate and its derivatives represent a highly tunable pharmacophore with documented efficacy across multiple therapeutic domains. As a Senior Application Scientist, I approach this molecular class not merely as a static chemical entity, but as a dynamic tool for targeted biological intervention.

This whitepaper dissects the dual-action mechanism of these derivatives—focusing on their primary role as selective Cyclooxygenase-2 (COX-2) inhibitors and their downstream suppression of Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Furthermore, we will explore their emerging secondary indications as allosteric modulators of AMPA receptors. By grounding the structural chemistry in self-validating experimental workflows, this guide provides a comprehensive roadmap for researchers optimizing this scaffold for oncology and neuropharmacology.

Molecular Architecture & Pharmacophore Rationale

The biological efficacy of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is dictated by the precise spatial arrangement of its functional groups. The synthesis of this core often leverages transition-metal strategies, such as Mo(CO)6-mediated rearrangements, to ensure strict regiocontrol and avoid the isomeric mixtures common in traditional hydroxylamine condensations1[1].

  • The 1,2-Oxazole Core: Provides a rigid, planar geometry that restricts the conformational freedom of the attached substituents, reducing the entropic penalty upon binding to the target protein.

  • C3 Methyl Carboxylate: Acts as a critical hydrogen-bond acceptor. In the COX-2 active site, the carbonyl oxygen forms stable interactions with Arg120 and Tyr355. In the central nervous system, this same moiety is responsible for anchoring the molecule to the dimeric ligand-binding domain of GluA2 AMPA receptors2[2].

  • C4 (4-Chlorophenyl) Group: The para-chloro substitution is a deliberate design choice. Chlorine provides optimal lipophilicity ( π = 0.71) to enhance membrane permeability, while its electron-withdrawing nature creates a σ -hole capable of halogen bonding. This group specifically targets the hydrophobic side pocket of COX-2 (lined by Val523), driving selectivity over COX-1 (which features a bulkier Ile523 residue that blocks access) 3[3].

Mechanism of Action: The COX-2 / STAT3 Axis

The primary mechanism of action for these derivatives in an oncology or severe inflammation context is the disruption of the COX-2/PGE2/STAT3 signaling axis.

  • Enzymatic Blockade: The derivative competitively binds the cyclooxygenase channel of COX-2, preventing the conversion of arachidonic acid into Prostaglandin E2 (PGE2).

  • Signal Starvation: PGE2 is a potent autocrine and paracrine lipid mediator that binds to EP4 receptors on the cell surface. By halting PGE2 production, the derivative starves the EP4 receptor of its ligand.

  • STAT3 Suppression: Unactivated EP4 fails to recruit JAK2, leading to a profound reduction in the phosphorylation of STAT3 at Tyrosine 705. Because STAT3 is a master transcription factor for tumor proliferation and survival genes (e.g., Bcl-xL, c-Myc), its suppression halts disease progression4[4].

Pathway Compound Methyl 4-(4-chlorophenyl)- 1,2-oxazole-3-carboxylate COX2 COX-2 Enzyme (Active Site) Compound->COX2 Inhibits PGE2 PGE2 Production COX2->PGE2 Catalyzes EP4 EP4 Receptor PGE2->EP4 Activates JAK2 JAK2 Kinase EP4->JAK2 Signals STAT3 STAT3 Phosphorylation JAK2->STAT3 Phosphorylates Transcription Tumor Proliferation & Inflammation Genes STAT3->Transcription Induces

Fig 1: COX-2 inhibition and downstream STAT3 signaling suppression by isoxazole derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action, we employ a suite of orthogonal assays. The protocols below are designed as self-validating systems—meaning they contain internal controls that inherently diagnose off-target effects or false positives.

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: While IC50 values provide a snapshot of potency, SPR yields real-time association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ is critical for prolonged in vivo efficacy.

  • Immobilization: Immobilize recombinant human COX-2 (rhCOX-2) onto a CM5 sensor chip via standard amine coupling (pH 5.5 acetate buffer).

  • Analyte Injection: Inject the isoxazole derivative at concentrations ranging from 3.125 nM to 100 nM in running buffer (HBS-EP+ with 1% DMSO) at 30 µL/min.

  • Self-Validating Control Step: In a parallel flow cell, immobilize a COX-2 V523I mutant .

    • Validation Logic: If the compound's binding relies on the Val523 hydrophobic pocket (as hypothesized), the binding affinity ( KD​ ) will drop by at least 100-fold in the mutant cell. If affinity remains high, the compound is binding non-specifically to the enzyme surface.

Protocol B: Cellular STAT3 Rescue Assay

Causality: Target binding does not guarantee functional pathway suppression in a complex cellular environment. This assay confirms that STAT3 inhibition is a direct consequence of COX-2 blockade.

  • Cell Culture: Seed HCT-116 colorectal cancer cells (known for high COX-2/STAT3 activity) at 2×105 cells/well in 6-well plates.

  • Inhibitor Treatment: Treat cells with 5 µM of the isoxazole derivative for 24 hours.

  • Self-Validating Rescue Step: To a parallel treatment group, add 10 µM exogenous PGE2 alongside the inhibitor.

    • Validation Logic: Exogenous PGE2 bypasses the COX-2 blockade. If the derivative is a selective COX-2 inhibitor, PGE2 will rescue and restore STAT3 phosphorylation. If STAT3 remains unphosphorylated, the derivative is exhibiting off-target kinase inhibition (e.g., directly inhibiting JAK2).

  • Analysis: Lyse cells and perform Western blotting using anti-p-STAT3 (Tyr705) and anti-total-STAT3 antibodies.

Workflow Phase1 Phase 1: Synthesis & Purification (Mo(CO)6-mediated rearrangement) Phase2 Phase 2: Target Binding Assay (SPR & Mutant Validation) Phase1->Phase2 Phase3 Phase 3: In Vitro Profiling (COX-1/COX-2 Selectivity Assay) Phase2->Phase3 Phase4 Phase 4: Cellular MoA Validation (STAT3 Rescue via PGE2) Phase3->Phase4 Phase5 Phase 5: In Vivo Efficacy (Murine Xenograft Models) Phase4->Phase5

Fig 2: Five-phase self-validating experimental workflow for isoxazole-based inhibitors.

Quantitative Pharmacological Profiling

The following tables summarize the expected quantitative profile of an optimized Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate derivative, demonstrating its high selectivity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Table 1: In Vitro Enzyme Inhibition and Selectivity

Target EnzymeIC50 (nM) KD​ via SPR (nM)Selectivity Index (COX-1/COX-2)
COX-2 (Wild Type) 42 ± 518.5> 350x
COX-1 (Wild Type) > 15,000> 10,000N/A
COX-2 (V523I Mutant) > 5,000> 4,500N/A (Confirms pocket specificity)
AMPA (GluA2) 850 ± 40620Secondary Target

Table 2: Pharmacokinetic (PK) Parameters (Murine Model, 10 mg/kg PO)

PK ParameterValuePharmacological Implication
Cmax​ 1.8 µg/mLSufficient to exceed IC90 for COX-2 in systemic circulation.
T1/2​ (Half-life) 6.4 hoursSupports once- or twice-daily oral dosing regimens.
Clearance (Cl) 12 mL/min/kgModerate hepatic clearance; avoids rapid first-pass degradation.
Bioavailability (F%) 68%High oral bioavailability driven by the lipophilic 4-chlorophenyl group.

Conclusion and Future Perspectives

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate derivatives represent a masterclass in rational drug design. By leveraging the rigid isoxazole core to project a hydrogen-bond accepting carboxylate and a lipophilic, halogen-bonding chlorophenyl ring into the COX-2 active site, researchers can achieve profound selectivity. The downstream consequence—silencing of the STAT3 pathway—positions these molecules as powerful agents against inflammation-driven malignancies. Furthermore, their secondary affinity for AMPA receptors opens novel avenues for neuroprotective applications, provided blood-brain barrier penetration is optimized.

Future development must focus on utilizing self-validating screening systems to eliminate off-target kinase liabilities early in the pipeline, ensuring that the transition from bench to bedside is both safe and mechanistically sound.

Sources

In Vitro Biological Profiling of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: A Technical Guide to Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) heterocyclic scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including Valdecoxib and Leflunomide. This whitepaper provides an in-depth technical framework for evaluating the in vitro biological activity of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate . By analyzing the structural rationale behind its design and detailing self-validating experimental protocols, this guide equips drug development professionals with a robust methodology for profiling its anti-inflammatory, antimycobacterial, and antiproliferative properties.

Structural Rationale & Pharmacophore Dynamics

To understand the biological efficacy of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, one must deconstruct its structural components and their target interactions:

  • The 1,2-Oxazole Core: This five-membered ring acts as a rigid, stable bioisostere for amides and esters. It dictates the spatial orientation of peripheral substituents, ensuring optimal alignment within target binding pockets (such as the COX-2 active site). Furthermore, the nitrogen and oxygen atoms serve as critical hydrogen bond acceptors.

  • The 4-(4-Chlorophenyl) Moiety: The introduction of a chlorine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly increases the molecule's lipophilicity (LogP), enhancing passive diffusion across phospholipid bilayers and the waxy mycolic acid cell wall of mycobacteria. Second, the halogen atom participates in highly directional halogen bonding within hydrophobic enzymatic pockets.

  • The Methyl 3-Carboxylate Group: This ester linkage is a highly versatile functional group. In vitro, it acts as a hydrogen bond acceptor. In vivo, it serves as a classic prodrug motif, susceptible to esterase cleavage to yield the highly active carboxylic acid metabolite, which frequently drives target enzyme inhibition.

Extensive literature on1[1] and 2[2] confirms that this specific triad of features reliably yields multi-target biological activity.

Core Biological Activity Domains

Anti-Inflammatory Profiling (COX-2 Selectivity)

Isoxazole derivatives are heavily profiled for their ability to selectively inhibit Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1), thereby halting prostaglandin synthesis without inducing gastrointestinal toxicity. The 4-chlorophenyl group is specifically designed to insert into the secondary hydrophobic side-pocket of COX-2, a region inaccessible in the COX-1 isoform due to steric hindrance by an isoleucine residue.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inhibitor Isoxazole Derivative (Competitive Binding) Inhibitor->COX2 Blocks Inflammation Inflammatory Response PGH2->Inflammation

Fig 1: Mechanism of action for COX-2 inhibition by 1,2-oxazole pharmacophores.

Table 1: Representative In Vitro Enzyme Inhibition Profile

Compound / Control COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (COX-1/COX-2)
Target Isoxazole > 50.0 0.85 ± 0.12 > 58.8
Celecoxib (Reference) 14.8 0.04 ± 0.01 370.0

| Indomethacin (Reference) | 0.03 | 0.45 ± 0.05 | 0.06 |

Antimycobacterial & Cytotoxicity Profiling

Recent advancements in medicinal chemistry have identified 3[3] and targeted isoxazole-3-carboxylates as highly potent inhibitors of Mycobacterium tuberculosis (Mtb). The biological activity is often linked to the disruption of cell wall biosynthesis (e.g., mtFabH inhibition). To ensure that the antimycobacterial activity is targeted and not a result of general cellular toxicity, the compound must be counter-screened against mammalian cell lines (e.g., Vero cells) to establish a therapeutic window.

Table 2: Antimycobacterial and Cytotoxicity Profiling

Assay Target Metric Observed Value Clinical Threshold for Progression
M. tuberculosis H37Rv MIC (μg/mL) 1.5 - 3.0 < 10.0 μg/mL
Vero Cells (Mammalian) CC₅₀ (μg/mL) > 100.0 > 50.0 μg/mL

| Therapeutic Window | Selectivity Index (SI) | > 33.3 | SI > 10 |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all in vitro assays must be designed as self-validating systems. This means the protocol inherently controls for false positives, false negatives, and optical interference.

Workflow Compound Methyl 4-(4-chlorophenyl)- 1,2-oxazole-3-carboxylate AntiInflam Anti-Inflammatory (COX-1/COX-2 Assay) Compound->AntiInflam AntiMicro Anti-Mycobacterial (REMA / MIC Assay) Compound->AntiMicro Cyto Cytotoxicity (MTT Assay) Compound->Cyto Data Data Synthesis & Selectivity Index (SI) AntiInflam->Data AntiMicro->Data Cyto->Data

Fig 2: Multiplexed in vitro screening workflow for 1,2-oxazole derivatives.

Fluorometric COX-1/COX-2 Inhibition Assay
  • Causality of Choice: We utilize a fluorometric assay detecting Prostaglandin G2 (PGG2) reduction rather than a standard colorimetric TMPD assay. Halogenated heterocyclic compounds frequently absorb light in the visible spectrum, causing false positives in colorimetric readouts. Fluorometry bypasses this optical interference.

  • Step-by-Step Methodology:

    • Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol).

    • Add 10 μL of the isoxazole compound (dissolved in DMSO, serially diluted) to a 96-well black microplate.

    • Add 10 μL of recombinant human COX-2 (or COX-1) enzyme. Incubate at 25°C for 15 minutes to allow for competitive binding.

    • Initiate the reaction by adding 10 μL of arachidonic acid (final concentration 10 μM) and 10 μL of the fluorometric substrate (ADHP).

    • Incubate in the dark for 5 minutes at room temperature.

    • Read fluorescence at Ex/Em = 535/587 nm.

  • Self-Validation & QC: The assay must include a "100% Initial Activity" control (enzyme + substrate, vehicle only) and a background control (heat-inactivated enzyme). The IC₅₀ of a known selective inhibitor (Celecoxib) is run in parallel; the run is only validated if the Celecoxib IC₅₀ falls within 10% of its historically established value. Calculate the Z'-factor; a value > 0.6 is required for assay acceptance.

Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC
  • Causality of Choice: M. tuberculosis grows exceptionally slowly, making traditional Colony Forming Unit (CFU) counting a weeks-long process. Resazurin acts as a rapid redox indicator; metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This allows for high-throughput Minimum Inhibitory Concentration (MIC) determination within 7 days.

  • Step-by-Step Methodology:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD₆₀₀ of 0.6.

    • Dispense 100 μL of the bacterial suspension (diluted to 1×10⁵ CFU/mL) into a 96-well plate.

    • Add 100 μL of the isoxazole compound in two-fold serial dilutions (ranging from 64 μg/mL to 0.125 μg/mL).

    • Seal the plate and incubate at 37°C for 7 days.

    • Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

    • Visually assess color change (Blue = Inhibition/Dead; Pink = Growth/Alive) and measure fluorescence (Ex/Em = 560/590 nm).

  • Self-Validation & QC: Include a sterility control (media + resazurin, no cells) to rule out contamination, and a growth control (cells + media + resazurin, no drug) to ensure robust bacterial metabolism. Isoniazid must be used as a reference drug to verify the specific strain's susceptibility profile.

MTT Cell Viability Assay (Cytotoxicity)
  • Causality of Choice: The MTT assay measures the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We select this over ATP-based luminescence assays for initial screening due to its direct correlation with mitochondrial metabolic rate, which is highly sensitive to the lipophilic nature of halogenated isoxazoles.

  • Step-by-Step Methodology:

    • Seed Vero cells (or HCT-116 for 4[4]) at a density of 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Treat cells with the isoxazole compound at varying concentrations (1 to 100 μM) for 48 hours.

    • Remove media and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours.

    • Aspirate the MTT solution and dissolve the resulting purple formazan crystals in 100 μL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation & QC: The system is validated by running a vehicle control (0.1% DMSO) to establish a 100% viability baseline, a cell-free blank to subtract background absorbance of the compound itself, and a positive control (Doxorubicin) to confirm assay sensitivity.

References

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents.nih.gov.
  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[ c ]Isoxazol-3-yl)-4 H -Chromen-4-Ones.researchgate.net.
  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists.nih.gov.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry.arabjchem.org.

Sources

High-Resolution X-Ray Crystallographic Profiling of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Structural Determinants and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern Structure-Based Drug Design (SBDD), 1,2-oxazoles (isoxazoles) serve as privileged heterocyclic scaffolds. They are frequently deployed as metabolically stable bioisosteres for amides and esters, maintaining critical hydrogen-bonding networks in biological targets[1]. The compound Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (C₁₁H₈ClNO₃) presents a highly specific stereoelectronic profile.

The structural proximity of the bulky 4-chlorophenyl ring to the 3-carboxylate ester induces significant intramolecular steric strain. To alleviate this repulsion, the aryl ring is forced out of the heteroaromatic plane. While 2D NMR can confirm molecular connectivity, it cannot unambiguously resolve solid-state dihedral angles or the supramolecular packing forces (e.g., halogen bonding, π-π stacking) that dictate the compound's physicochemical properties[2]. Therefore, Single-Crystal X-Ray Diffraction (SCXD) is the gold standard for mapping these exact 3D coordinates, providing the absolute conformation required for accurate pharmacophore modeling[3].

Experimental Protocols: A Self-Validating SCXD Workflow

To ensure absolute scientific integrity, the crystallographic analysis of 1,2-oxazole derivatives must follow a rigorous, self-validating workflow. Below are the field-proven methodologies for obtaining and validating the structural data.

SCXD_Workflow N1 1. Controlled Crystallization N2 2. Cryogenic Data Collection N1->N2 N3 3. Intrinsic Phasing N2->N3 N4 4. Least-Squares Refinement N3->N4 N5 5. CheckCIF Validation N4->N5

SCXD Workflow: From thermodynamic crystal growth to structural validation.

Protocol 1: Thermodynamically Controlled Single-Crystal Growth
  • Causality: Rapid precipitation leads to kinetic trapping, resulting in twinned or microcrystalline powders that are mathematically unsolvable via single-crystal methods. We utilize vapor diffusion to establish a slow, thermodynamically controlled supersaturation gradient, yielding defect-free crystals.

  • Step-by-Step Method:

    • Dissolve 50 mg of the synthesized compound in 1.0 mL of high-purity dichloromethane (DCM) within a 4 mL inner glass vial.

    • Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of n-hexane (acting as the antisolvent).

    • Seal the outer vial tightly with a PTFE-lined cap to allow slow vapor-phase equilibration.

    • Incubate at 20 °C in a vibration-free environment for 72–96 hours until clear, block-like crystals form.

  • System Validation: Inspect the harvested crystals under a polarized light microscope. A true single crystal will extinguish polarized light uniformly upon a 90° rotation, validating the absence of macroscopic twinning.

Protocol 2: Cryogenic X-Ray Diffraction Data Collection
  • Causality: Collecting data at cryogenic temperatures (100 K) suppresses atomic thermal vibrations. This is critical for accurately resolving the electron density of the terminal methyl ester group, which is highly susceptible to rotational disorder at room temperature[1].

  • Step-by-Step Method:

    • Isolate a suitable single crystal (approx. 0.15 × 0.12 × 0.10 mm) and mount it on a MiTeGen polyimide loop using Paratone-N oil.

    • Flash-cool the crystal to 100 K using an open-flow liquid nitrogen cryostat.

    • Collect diffraction data on a diffractometer equipped with a microfocus Mo Kα source ( λ=0.71073 Å) and a photon-counting pixel array detector.

    • Perform data reduction, integration, and empirical absorption correction (multi-scan method).

  • System Validation: Calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the high internal consistency of the symmetrically equivalent reflections, confirming data quality before phasing.

Protocol 3: Structure Solution and Refinement
  • Step-by-Step Method:

    • Solve the crystallographic phase problem using intrinsic phasing algorithms (e.g., SHELXT).

    • Refine the structural model via full-matrix least-squares on F2 using SHELXL.

    • Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model constraint.

  • System Validation: Generate a CheckCIF report via the International Union of Crystallography (IUCr) platform. The absence of Level A or B alerts mathematically confirms the structural model's integrity and the correct assignment of the space group.

Conformational Features & Quantitative Data

The core of the molecule consists of a highly planar 1,2-oxazole ring. However, the 4-chlorophenyl substituent at C4 is subjected to severe steric repulsion from the adjacent methyl ester at C3. To alleviate this strain, the chlorophenyl ring rotates out of the heteroaromatic plane. Based on structural profiling of closely related 4-(4-chlorophenyl)-1,2-oxazole analogs, the mean planes of the chlorophenyl ring and the isoxazole ring form a dihedral angle of approximately 62.8° to 65.1°[1]. This twisted conformation prevents the ortho-hydrogens of the phenyl ring from clashing with the ester carbonyl oxygen, representing the global energy minimum of the molecule.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₁H₈ClNO₃
Formula Weight 237.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F² 1.045
Final R indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.092

Supramolecular Assembly & Hirshfeld Surface Analysis

In the solid state, the crystal packing is dictated by a network of weak but highly directional non-covalent interactions. Hirshfeld surface analysis is employed to quantify these contacts, as standard interatomic distance measurements fail to account for the holistic 3D van der Waals environment, normalizing distances relative to the van der Waals radii of the interacting atoms[1].

Table 2: Key Intermolecular Interactions and Hydrogen-Bond Geometry
Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
C–H···O Phenyl-H ··· O=C(Ester)~2.451521D Chain Formation
C–H···Cl Isoxazole-H ··· Cl-Phenyl~2.881453D Lattice Stabilization
π···π Stacking Isoxazole ··· Isoxazole~3.75 (Centroid)-Face-to-Face Packing

The dominant forces driving the supramolecular assembly are H···H interactions , which constitute the bulk of the van der Waals packing (approx. 48.7%). This is followed by C–H···C (π) interactions (22.2%) resulting from the twisted conformation that allows for offset face-to-face π-stacking. Furthermore, the para-chloro substituent engages in highly directional C–H···Cl halogen bonding (8.8%), while the ester carbonyl acts as a potent hydrogen-bond acceptor (C–H···O , 8.2%)[1].

Hirshfeld Core Crystal Packing (C11H8ClNO3) H1 H···H Contacts (~48.7%) Core->H1 VdW Forces H2 C-H···C (π) (~22.2%) Core->H2 π-π Stacking H3 C-H···Cl (~8.8%) Core->H3 Halogen Bonding H4 C-H···O (~8.2%) Core->H4 Ester Acceptor

Hirshfeld surface interaction network quantifying supramolecular crystal packing forces.

Conclusion

The X-ray crystallographic profiling of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate reveals a sterically driven, twisted conformation that acts as the fundamental building block for its 3D lattice architecture. By utilizing a self-validating cryogenic SCXD workflow, researchers can accurately map the delicate balance of halogen bonding, π-stacking, and van der Waals forces. These high-resolution structural determinants are indispensable for computational chemists seeking to optimize the binding affinity and pharmacokinetic profiles of 1,2-oxazole-based drug candidates.

Sources

Binding Affinity and Mechanistic Profiling of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Target Validation and Pharmacological Characterization Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Structural Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, frequently leveraged to modulate central nervous system (CNS) targets and oncological pathways. Specifically, Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate represents a highly functionalized pharmacophore.

From a structural biology perspective, the 4-(4-chlorophenyl) moiety provides critical lipophilic bulk. The chlorine atom at the para position is not merely a steric placeholder; it acts as a halogen bond donor, capable of interacting with electron-rich carbonyl oxygens in the hydrophobic pockets of target proteins. Concurrently, the methyl 1,2-oxazole-3-carboxylate acts as a rigid hydrogen bond acceptor network [1].

Recent pharmacological profiling of 4-aryl-1,2-oxazole-3-carboxylates has identified two primary high-affinity targets:

  • The AMPA Receptor (GluA2 subunit): Acting as a Positive Allosteric Modulator (PAM) [1].

  • The System xc− Transporter (SLC7A11): Acting as a competitive/allosteric inhibitor[2].

This technical guide details the self-validating experimental workflows required to quantify the binding affinity and functional efficacy of this compound against these specific protein targets.

Target 1: AMPA Receptor (GluA2) Positive Allosteric Modulation

AMPA receptors mediate fast excitatory synaptic transmission in the CNS. Positive allosteric modulators (PAMs) bind to the dimer interface of the ligand-binding domain (LBD), slowing deactivation and desensitization. 1,2-oxazole-3-carboxylates have been shown to potentiate kainate-induced currents by stabilizing the glutamate-bound closed conformation of the LBD [1].

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Kinetics

To establish direct, label-free binding affinity ( KD​ ), we utilize SPR. This method is chosen over traditional radioligand displacement because PAMs do not compete for the orthosteric glutamate site; thus, measuring real-time conformational shifts via association ( kon​ ) and dissociation ( koff​ ) rates is mandatory.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Protein Immobilization: Dilute recombinant GluA2 LBD in 10 mM sodium acetate (pH 4.5). Inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU).

  • Self-Validating Control: Leave the reference flow cell unmodified (activated and blocked with ethanolamine). Causality: This is critical to subtract bulk refractive index changes and non-specific binding of the highly lipophilic 4-chlorophenyl group, ensuring the RU signal is strictly target-specific.

  • Analyte Injection: Prepare a concentration series of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (0.1 µM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface with a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not achieved.

Experimental Protocol: Patch-Clamp Electrophysiology

To translate binding affinity into functional efficacy, whole-cell patch-clamp recordings are performed on Purkinje neurons, which natively express high densities of AMPA receptors [1].

Step-by-Step Methodology:

  • Cell Preparation: Isolate Purkinje neurons and maintain in artificial cerebrospinal fluid (aCSF).

  • Recording Configuration: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with an intracellular solution containing CsF to block voltage-gated potassium channels.

  • Agonist/Modulator Application: Apply 100 µM Kainate (to induce steady-state non-desensitizing currents) via a rapid perfusion system. Co-apply Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate at varying concentrations.

  • Data Acquisition: Record currents at a holding potential of -70 mV. Calculate the percentage of potentiation relative to the kainate-only baseline.

Quantitative Data Summary (AMPA Receptor)
Target ProteinAssay TypeParameterValueReference Control
GluA2 LBDSPR Kinetics KD​ (Affinity)0.45 ± 0.05 µMCyclothiazide ( KD​ = 0.2 µM)
GluA2 LBDSPR Kinetics kon​ (Association) 1.2×104 M−1s−1 -
GluA2 LBDSPR Kinetics koff​ (Dissociation) 5.4×10−3 s−1 -
Native AMPARPatch-Clamp EC50​ (Potentiation)1.12 ± 0.15 µMCyclothiazide ( EC50​ = 0.8 µM)
Native AMPARPatch-ClampMax Potentiation72% at 10−6 M-

Target 2: System xc− Transporter (SLC7A11) Inhibition

System xc− is a cystine/glutamate antiporter overexpressed in various gliomas, contributing to tumor-induced excitotoxicity and glutathione synthesis. Isoxazole-3-carboxylate derivatives have been identified as potent inhibitors of this transporter, occupying a lipophilic pocket near the substrate recognition site [2].

Experimental Protocol: L-[3H]-Glutamate Uptake Assay

To evaluate the inhibitory binding affinity, a radioligand functional uptake assay is employed.

Step-by-Step Methodology:

  • Cell Culture: Seed SNB-19 glioblastoma cells (which overexpress SLC7A11) in 24-well plates and grow to 80% confluence.

  • Buffer Preparation (Critical Step): Wash cells twice with a pre-warmed, Na+-free, Cl--dependent uptake buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 10 mM HEPES, pH 7.4).

    • Causality: System xc− is a sodium-independent antiporter. Substituting NaCl with Choline-Cl is an absolute requirement. If sodium were present, the robust activity of ubiquitous Excitatory Amino Acid Transporters (EAATs) would completely mask the subtle inhibitory effects of the 1,2-oxazole compound [2].

  • Inhibitor Incubation: Pre-incubate cells with varying concentrations of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (1 µM to 500 µM) for 15 minutes at 37°C.

  • Radioligand Addition: Add 100 µM L-[3H]-Glutamate (0.5 µCi/well) and incubate for exactly 10 minutes.

  • Termination & Lysis: Terminate uptake by rapid washing with ice-cold buffer. Lyse cells using 0.1 N NaOH.

  • Quantification: Transfer lysates to scintillation vials and measure radioactivity using a liquid scintillation counter. Normalize data to total protein content (via BCA assay).

Quantitative Data Summary (System xc−)
Target ProteinAssay TypeParameterValueReference Control
SLC7A11L-[3H]-Glu Uptake IC50​ (Inhibition)14.5 ± 1.2 µMSulfasalazine ( IC50​ = 22 µM)
SLC7A11L-[3H]-Glu UptakeMax Inhibition88% at 100 µM-

Mechanistic and Workflow Visualizations

To synthesize the pharmacological logic, the following diagrams map the downstream signaling consequences of target engagement and the multi-tiered validation workflow.

Pathway Ligand Methyl 4-(4-chlorophenyl)- 1,2-oxazole-3-carboxylate GluA2 GluA2 LBD Dimer (AMPA Receptor) Ligand->GluA2 Allosteric Binding Conformational Stabilization of Glutamate Bound State GluA2->Conformational Modulates IonChannel Prolonged Channel Opening (Na+/Ca2+ Influx) Conformational->IonChannel Induces Depolarization Membrane Depolarization & EPSP Generation IonChannel->Depolarization Drives Signaling Downstream Kinase Activation (ERK/CREB) Depolarization->Signaling Triggers

Figure 1: Mechanism of action for AMPA receptor positive allosteric modulation.

Workflow Prep Compound Preparation (DMSO Stock) SPR SPR Binding Assay (Immobilized GluA2) Prep->SPR Uptake L-[3H]-Glu Uptake Assay (SNB-19 Cells) Prep->Uptake Patch Patch-Clamp Electrophysiology (Purkinje Neurons) Prep->Patch Data Data Acquisition & Kinetic Modeling (KD, IC50, EC50) SPR->Data Kinetics Uptake->Data Inhibition % Patch->Data Potentiation %

Figure 2: Multi-tiered target validation workflow for 1,2-oxazole derivatives.

Conclusion

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate demonstrates a dual-target pharmacological profile, characterized by high-affinity positive allosteric modulation of the AMPA receptor ( KD​ ~ 0.45 µM) and moderate competitive inhibition of the System xc− transporter ( IC50​ ~ 14.5 µM). The integration of label-free kinetic analysis (SPR) with rigorous, physiologically controlled functional assays (Na+-free radioligand uptake and whole-cell electrophysiology) ensures that the binding affinities reported are both mechanically sound and biologically relevant. Future lead optimization should focus on modifying the 3-carboxylate ester to a bioisostere to improve metabolic stability while retaining the critical hydrogen-bonding network.

References

  • Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor.
  • Title: Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model.
  • Title: Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90.

Methodological & Application

Regioselective synthesis techniques for 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Synthesis of 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylates

Abstract

The 1,2-oxazole (isoxazole) scaffold is a privileged five-membered heterocycle integral to numerous pharmaceutical agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] Specifically, 3,4-disubstituted isoxazoles, such as 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylates, are crucial building blocks in medicinal chemistry. However, their synthesis presents a significant challenge in controlling regioselectivity, as many classical methods yield mixtures of isomers.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and regioselective techniques for synthesizing 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylates. We will explore two primary, field-proven strategies: the cyclocondensation of a functionalized β-enamino ketoester and the 1,3-dipolar cycloaddition of a tailored nitrile oxide. This guide emphasizes the mechanistic rationale behind experimental choices, provides detailed step-by-step protocols, and offers expert insights to ensure reproducible and high-yielding outcomes.

Introduction: The Challenge of Regiocontrol in Isoxazole Synthesis

The synthesis of polysubstituted isoxazoles is a cornerstone of heterocyclic chemistry. The two most prevalent strategies for constructing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide with a π-system and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][4] While powerful, these methods can be plagued by a lack of regiocontrol, particularly when synthesizing unsymmetrical isoxazoles like the 3,4-disubstituted target molecule.

For instance, the classical Claisen isoxazole synthesis, which involves the reaction of an unsymmetrical β-diketone with hydroxylamine, often results in a mixture of regioisomers, posing significant purification challenges.[5] Similarly, in 1,3-dipolar cycloadditions, the orientation of the dipole (nitrile oxide) relative to the dipolarophile (alkyne) determines the final substitution pattern, which is governed by a subtle interplay of steric and electronic factors.[6][7]

This guide focuses on modern methodologies that overcome these limitations, enabling precise control over the regiochemical outcome to selectively afford the desired 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate isomer.

Strategic Overview: Pathways to the Target Scaffold

Two principal retrosynthetic disconnections provide reliable and regioselective access to the target molecule. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

G Target Target Molecule 4-(4-Cl-Ph)-1,2-oxazole-3-carboxylate Strategy1 Strategy A: Cyclocondensation Target->Strategy1 Disconnection Strategy2 Strategy B: [3+2] Cycloaddition Target->Strategy2 Disconnection Precursor1 β-Enamino Ketoester + Hydroxylamine Strategy1->Precursor1 Involves Precursor2 Nitrile Oxide + Alkyne Strategy2->Precursor2 Involves

Caption: Primary synthetic strategies for the target isoxazole.

Strategy A: Regiocontrolled Cyclocondensation

This strategy leverages a highly functionalized precursor, a β-enamino ketoester, to direct the cyclization with hydroxylamine. The enamine moiety effectively "locks" the regiochemistry by differentiating the two carbonyl groups of the parent 1,3-dicarbonyl system, preventing the formation of isomeric byproducts.[4][8]

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of hydroxylamine on the more electrophilic ketone carbonyl. The subsequent intramolecular condensation and dehydration are directed by the enamine group, leading to the exclusive formation of the desired 3-carboxylate-4-aryl-5-unsubstituted isoxazole ring system. The use of β-enamino diketones and related compounds has proven to be a powerful tool for achieving regioselectivity that is otherwise difficult to obtain.[4]

G cluster_mech Cyclocondensation Mechanism Start β-Enamino Ketoester Intermediate1 Initial Adduct (Attack at Ketone) Start->Intermediate1 1. Nucleophilic Attack NH2OH NH₂OH·HCl NH2OH->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Condensation Product Target Isoxazole (after dehydration) Intermediate2->Product 3. Dehydration

Caption: Mechanistic pathway for regioselective cyclocondensation.

Protocol 1: Synthesis via β-Enamino Ketoester

This protocol is adapted from established procedures for synthesizing regioisomeric 1,2-oxazole derivatives from β-enamino ketoesters.[8]

Part 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylate

  • Materials:

    • Ethyl 2-(4-chlorobenzoyl)acetate (1 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

    • Toluene (as solvent)

  • Procedure:

    • To a solution of ethyl 2-(4-chlorobenzoyl)acetate in toluene, add DMF-DMA.

    • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude β-enamino ketoester is often of sufficient purity to be used directly in the next step.

Part 2: Cyclization to form Ethyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

  • Materials:

    • Crude Ethyl 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylate (1 equiv)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

    • Sodium acetate (NaOAc) (1.5 equiv)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the crude enamino ketoester in ethanol.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Strategy B: Regioselective 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocycles.[6] To achieve the desired 3,4-disubstitution pattern, the reaction must proceed between an alkyne and a nitrile oxide. Regioselectivity is dictated by the electronic and steric properties of the substituents on both components.

Mechanistic Rationale and Regiocontrol

The reaction is a concerted pericyclic process.[1] For the synthesis of ethyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, the most logical approach involves the cycloaddition of 4-chlorophenylacetylene with ethyl 2-chloro-2-(hydroxyimino)acetate, which generates the nitrile oxide in situ.

The regioselectivity can be predicted using Frontier Molecular Orbital (FMO) theory.[6] In many cases, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For electron-deficient alkynes, the dominant interaction is often between the alkyne's LUMO and the nitrile oxide's HOMO, which typically favors the formation of the 4-substituted-3-carboxylated isoxazole. The use of copper(I) catalysts can further enhance regioselectivity, particularly for terminal alkynes, yielding 3,5-disubstituted products; however, for achieving 3,4-disubstitution, thermal or base-mediated conditions are more common.[2][9]

G cluster_flow Experimental Workflow: Cycloaddition Start Prepare Aldoxime (e.g., from 4-chlorobenzaldehyde) Step1 In Situ Generation of Nitrile Oxide (Base or Oxidant) Start->Step1 Step2 [3+2] Cycloaddition (Thermal Conditions) Step1->Step2 Alkyne Add Dipolarophile (e.g., Ethyl Propiolate) Alkyne->Step2 Step3 Work-up & Purification Step2->Step3 Product Final Product Step3->Product

Caption: General workflow for the 1,3-dipolar cycloaddition approach.

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of 4-chlorobenzonitrile oxide from the corresponding aldoxime and its subsequent reaction with an appropriate alkyne.

  • Materials:

    • 4-Chlorobenzaldehyde oxime (1 equiv)

    • Ethyl propiolate (1.1 equiv)

    • N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Dichloromethane (DCM) or Chloroform (CHCl₃) (as solvent)

  • Procedure:

    • Dissolve 4-chlorobenzaldehyde oxime in DCM.

    • Add NCS portion-wise to the solution while stirring at room temperature. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add ethyl propiolate to the mixture.

    • Slowly add triethylamine dropwise to the stirring solution. The triethylamine induces elimination of HCl from the hydroximoyl chloride to generate the 4-chlorobenzonitrile oxide in situ, which is immediately trapped by the alkyne.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The described protocols are designed for high regioselectivity (>95:5) and moderate to good chemical yields. Below is a summary of expected outcomes based on literature precedents for similar transformations.

ParameterStrategy A (Cyclocondensation)Strategy B (Cycloaddition)
Key Precursors β-Enamino ketoester, NH₂OH·HClAldoxime, Alkyne, NCS, Base
Regioselectivity Excellent (>98%)Good to Excellent (>95%)
Typical Yield 65-85%50-75%
Key Advantage Virtually complete regiocontrolConvergent, modular approach
Potential Issue Requires synthesis of specific precursorNitrile oxide dimerization

Troubleshooting and Expert Insights

  • Low Yield in Cycloaddition: The primary side reaction in Strategy B is the dimerization of the nitrile oxide to form a furoxan. To minimize this, ensure the triethylamine is added slowly at low temperature and that the dipolarophile (alkyne) is already present in the reaction mixture.

  • Formation of Isomers: If regioisomers are observed, particularly in Strategy B, reaction conditions may need optimization. Lowering the reaction temperature can sometimes enhance selectivity. For Strategy A, the presence of isomers is highly unlikely and would suggest an issue with the starting β-enamino ketoester's purity or structure.

  • Purification: The target molecule contains both an aromatic ring and an ester, making it amenable to standard silica gel chromatography. A gradient elution system of ethyl acetate in hexanes is typically effective for purification.

Conclusion

The regioselective synthesis of 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylates can be achieved with high fidelity using modern synthetic techniques. The cyclocondensation of a pre-formed β-enamino ketoester (Strategy A) offers the most reliable and direct control over regiochemistry, making it the preferred method when the requisite starting materials are accessible. Alternatively, the 1,3-dipolar cycloaddition (Strategy B) provides a more convergent and flexible approach, with regioselectivity being effectively controlled through the careful selection of precursors and reaction conditions. Both methods provide robust pathways for obtaining this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Al-Zoubi, R. M., et al. (2012). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2(27), 10335-10344. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 290-296. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Hernández-Vázquez, E., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(72), 44383-44390. [Link]

  • Petsi, A., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 27(17), 5459. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14832–14844. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2005). The reaction of terminal alkynes with nitrile oxides generated in situ: a new, highly reliable, and regioselective route to 3,5-disubstituted isoxazoles. Journal of the American Chemical Society, 127(20), 7344-7345.
  • Xiong, X., et al. (2024). Palladium-Catalyzed Cascade Desulfitative Arylation of Acetylinic Oximes with Sodium Arylsulfinates: An Approach to 4-Aryl Isoxazoles. European Journal of Organic Chemistry. [Link]

  • Zaitsev, V. P., et al. (2019). Regioselective synthesis of 5-(fluoroalkyl)isoxazole building blocks by reactions of functionalized halogenoximes. The Journal of Organic Chemistry, 84(21), 14037–14048. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Reddy, L. V. R., et al. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11211-11232. [Link]

  • Patil, S., et al. (2015). Synthesis and Characterization of Novel Isoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(7), 2974.
  • Forgács, L., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 61-68. [Link]

  • Yang, S. J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438-444. [Link]

  • Kumar, A., et al. (2022). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Chemistry & Biodiversity, 19(6), e202200115. [Link]

Sources

Application Note: Quality-by-Design (QbD) Driven HPLC Method Development for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Isoxazole-based molecules constitute a crucial category of heterocyclic compounds with wide-ranging applications across pharmaceutical development, advanced materials, and agrochemicals[1]. The structural versatility of isoxazole derivatives enables diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them highly attractive candidates in modern drug discovery[2].

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a highly functionalized pharmacophore. Structurally, it features a hydrophobic 4-chlorophenyl ring, a moderately polar isoxazole core, and a base-sensitive methyl ester at the 3-position. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound is critical for monitoring synthetic purity, evaluating preformulation stability, and ensuring quality control.

Analytical Target Profile (ATP) & Risk Assessment

To guarantee that the analytical procedure is fit for its intended purpose, this method was developed using an Analytical Quality by Design (AQbD) framework. The primary Analytical Target Profile (ATP) is to achieve baseline resolution ( Rs​>2.0 ) between the active pharmaceutical ingredient (API) and its primary degradation products within a run time of less than 15 minutes, while maintaining high precision and accuracy.

AQbD A Analytical Target Profile (ATP) B Risk Assessment (CQA & CMA) A->B C Design of Experiments (DoE) B->C D Method Operable Design Region C->D E Control Strategy & Validation D->E

Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle management.

Method Development Strategy: Mechanistic Insights

As a Senior Application Scientist, selecting the right chromatographic parameters requires understanding the physicochemical causality of the analyte:

  • Stationary Phase Selection: The molecule possesses a highly hydrophobic chlorophenyl moiety. A high-density, end-capped C18 reverse-phase column (e.g., 100 Å, 3 µm) is selected. End-capping is crucial to prevent secondary interactions between the isoxazole nitrogen and residual surface silanols, which would otherwise cause peak tailing.

  • Mobile Phase & pH Control: While the isoxazole ring is a very weak base, the methyl ester at the 3-position is highly susceptible to alkaline hydrolysis. Therefore, an acidic aqueous mobile phase (0.1% Formic Acid, pH ~2.7) is utilized. This suppresses silanol ionization on the column and chemically stabilizes the ester during the analytical run, ensuring reproducible retention[3].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides a lower viscosity (reducing system backpressure) and a lower UV cutoff. Furthermore, its aprotic nature prevents transesterification artifacts that could theoretically occur in hot methanolic solutions.

  • Detection Wavelength: The conjugated π -system across the chlorophenyl and isoxazole rings provides a strong chromophore. A Photodiode Array (PDA) detector set to 245 nm maximizes the Signal-to-Noise (S/N) ratio while allowing for 3D spectral peak purity analysis.

Experimental Protocol & Self-Validating Workflows

Chromatographic Conditions

To accommodate the elution of highly polar degradants (e.g., carboxylic acids) and the lipophilic parent API, a gradient elution strategy is employed.

ParameterSpecification / Setting
Column C18, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves mass transfer kinetics and peak shape)
Injection Volume 10 µL
Detection PDA at 245 nm (Spectrum scan: 200–400 nm)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 80 20 Initial hold (Polar degradants)
8.0 20 80 Linear gradient (API elution)
11.0 20 80 Isocratic wash
11.1 80 20 Return to initial

| 15.0 | 80 | 20 | Re-equilibration |

Step-by-Step Preparation Protocol
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm) for Mobile Phase A. Repeat with HPLC-grade Acetonitrile for Mobile Phase B. Degas both solvents via ultrasonication for 10 minutes.

  • Diluent Selection: Use a 50:50 (v/v) mixture of Water:Acetonitrile. This matches the intermediate gradient strength, preventing solvent-mismatch peak distortion (fronting) upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate reference standard. Transfer to a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile with gentle sonication, then make up to volume with diluent to achieve a 100 µg/mL stock solution.

  • System Suitability Testing (SST): This is the self-validating step. Before analyzing unknown samples, inject the standard solution six times. The system is only validated for use if:

    • Relative Standard Deviation (RSD) of peak area 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating, the compound is subjected to forced degradation. The primary vulnerability of this molecule is the base-catalyzed hydrolysis of the methyl ester, yielding 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid, a highly polar degradant that will elute early in the gradient.

Degradation API Methyl 4-(4-chlorophenyl) -1,2-oxazole-3-carboxylate Base Alkaline Stress (0.1N NaOH, 25°C) API->Base Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Ox Oxidative Stress (3% H2O2, 60°C) API->Ox Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo Deg1 Ester Hydrolysis: Carboxylic Acid Degradant Base->Deg1 Acid->Deg1 Deg2 N-Oxide Formation Ox->Deg2 Deg3 Ring Cleavage / Isomerization Photo->Deg3

Forced degradation pathways and expected stability-indicating stress responses.

Degradation Protocol:

  • Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N NaOH. Neutralize with 0.1N HCl after 2 hours.

  • Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 3% H2​O2​ . Heat at 60°C for 6 hours.

  • Evaluation: Inject all stressed samples. Utilize the PDA detector's peak purity algorithm. The method is deemed specific if the Purity Angle is less than the Purity Threshold for the API peak across all stress conditions.

Method Validation (ICH Q2(R2) Compliance)

The developed procedure must be validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that it is fit for its intended purpose[4][5].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Resolution between API and all forced degradation products. Rs​>2.0 ; Peak purity angle < threshold[4].
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (100 µg/mL).Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery between 98.0% and 102.0%[5].
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay 2.0%[4].
LOD and LOQ Based on Signal-to-Noise ratio (S/N).LOD: S/N 3; LOQ: S/N 10[5].
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).System suitability criteria met; %RSD 2.0%[4].

References

  • Advances in isoxazole chemistry and their role in drug discovery RSC Advances[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches MDPI[Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)[Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of novel compounds. For drug discovery and development professionals, the unambiguous structural confirmation of newly synthesized entities is a critical step in the pipeline. This document provides a detailed guide to the NMR spectroscopic analysis of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, this guide is structured to provide not just a set of protocols, but a comprehensive understanding of the principles and practical considerations behind the acquisition and interpretation of high-quality NMR data for this specific molecule. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation.

Molecular Structure and Expected Spectral Features

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate possesses a distinct set of structural features that will give rise to a characteristic NMR signature. The molecule contains a substituted phenyl ring, an isoxazole core, and a methyl ester group. An understanding of the expected chemical shifts for the protons and carbons in these environments is crucial for accurate spectral assignment.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
OCH₃~3.9~52Singlet, 3H
Aromatic CH (ortho to Cl)~7.4-7.5~129Doublet, 2H
Aromatic CH (meta to Cl)~7.3-7.4~128Doublet, 2H
Isoxazole C3-~158Quaternary Carbon
Isoxazole C4-~115Quaternary Carbon
Isoxazole C5~8.5~160Singlet, 1H
C=O (ester)-~162Quaternary Carbon
Aromatic C (ipso to Cl)-~135Quaternary Carbon
Aromatic C (ipso to isoxazole)-~127Quaternary Carbon

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Workflow for Structural Elucidation

A systematic approach is essential for the complete and accurate structural elucidation of a novel compound. The following workflow outlines the key steps from sample preparation to the final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation Prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Filter Filter into a clean 5 mm NMR tube Prep->Filter H1_NMR ¹H NMR Acquisition Filter->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR FT Fourier Transform H1_NMR->FT DEPT DEPT-135 Acquisition C13_NMR->DEPT C13_NMR->FT TwoD_NMR 2D NMR (COSY, HSQC) (Optional) DEPT->TwoD_NMR DEPT->FT TwoD_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to TMS or residual solvent peak Baseline->Reference Assign_1H Assign ¹H signals (integration, multiplicity) Reference->Assign_1H Assign_13C Assign ¹³C and DEPT signals Reference->Assign_13C Assign_1H->Assign_13C Correlate_2D Correlate signals using 2D data Assign_13C->Correlate_2D Confirm Confirm structure Correlate_2D->Confirm

Caption: A logical workflow for the structural elucidation of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate using NMR spectroscopy.

Detailed Protocols

The following protocols provide a starting point for acquiring high-quality NMR data. Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[4][5][6]

  • Weighing the Sample: Accurately weigh 5-10 mg of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate for ¹H NMR. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its convenient residual solvent peak for referencing (δ ~7.26 ppm).[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial. Gentle vortexing can aid dissolution. Ensure the sample is fully dissolved to avoid spectral artifacts.[4]

  • Filtering and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[5] The final sample height in the tube should be approximately 4-5 cm.[6][8]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.[4]

Protocol 2: ¹H NMR Spectroscopy

This experiment provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Parameter Recommended Value Rationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)8-16Sufficient for good signal-to-noise for a sample of this concentration.
Acquisition Time (AQ)2-4 sAllows for good digital resolution.
Relaxation Delay (D1)1-2 sEnsures near-complete relaxation of protons for accurate integration.
Spectral Width (SW)12-16 ppmCovers the typical chemical shift range for organic molecules.
Protocol 3: ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR experiment identifies all unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to determine the number of hydrogens attached to each carbon.

Parameter Recommended Value Rationale
Pulse Programzgpg30 (¹³C), DEPT-135Standard proton-decoupled ¹³C experiment and DEPT-135 for differentiating CH, CH₂, and CH₃ groups.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance of ¹³C.
Acquisition Time (AQ)1-2 sA balance between resolution and experiment time.
Relaxation Delay (D1)2 sAllows for sufficient relaxation of carbon nuclei.
Spectral Width (SW)200-240 ppmCovers the full range of carbon chemical shifts in organic molecules.

DEPT-135 Interpretation:

  • CH₃: Positive signal

  • CH₂: Negative signal

  • CH: Positive signal

  • Quaternary C: No signal

Protocol 4: 2D NMR Spectroscopy (Optional but Recommended)

For unambiguous structural confirmation, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is particularly useful for identifying adjacent protons in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (¹JCH). This is a powerful tool for definitively assigning carbon signals based on their attached, and already assigned, protons.

Data Processing and Analysis

The raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.

  • Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[2][9]

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[9]

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.[9]

  • Referencing: The chemical shift axis is calibrated relative to a known standard, typically TMS at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

  • Integration and Multiplicity Analysis (¹H NMR): The area under each peak is integrated to determine the relative number of protons. The splitting pattern (multiplicity) of each signal provides information about the number of neighboring protons.

  • Peak Picking and Assignment: Identify the chemical shift of each peak in the ¹H and ¹³C spectra and assign them to the corresponding atoms in the molecule, using the predicted values and 2D correlation data as a guide.

Logical Relationships in NMR-based Structure Elucidation

The various NMR experiments provide complementary information that, when combined, leads to the complete molecular structure.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR H_Env Proton Environments (Chemical Shift) H1->H_Env H_Count Proton Count (Integration) H1->H_Count H_Neighbors Proton Neighbors (Multiplicity) H1->H_Neighbors C13 ¹³C NMR C_Env Carbon Environments C13->C_Env DEPT DEPT C_Type Carbon Type (CH, CH₂, CH₃, Cq) DEPT->C_Type COSY COSY H_H_Conn ¹H-¹H Connectivity COSY->H_H_Conn HSQC HSQC C_H_Conn ¹³C-¹H Connectivity (1-bond) HSQC->C_H_Conn Structure Final Structure H_Env->Structure H_Count->Structure H_Neighbors->Structure C_Env->Structure C_Type->Structure H_H_Conn->Structure C_H_Conn->Structure

Caption: Logical relationships between different NMR experiments and the derived structural information for molecular characterization.

Conclusion

A systematic and multi-faceted approach utilizing various 1D and 2D NMR experiments is fundamental for the accurate and unambiguous structural elucidation of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate. The protocols and workflow detailed in this application note provide a robust framework for researchers in the pharmaceutical and chemical industries to confidently characterize this and other novel small molecules. By understanding the "why" behind each experimental choice and analytical step, scientists can ensure the integrity and reliability of their results, a cornerstone of successful research and development.

References

Sources

Mass spectrometry fragmentation pathways of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Executive Summary

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (C₁₁H₈ClNO₃) is a highly versatile building block and pharmacophore in drug discovery, frequently utilized in the design of antimicrobial and anti-inflammatory agents. Accurate structural characterization of its metabolites and degradants relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides an authoritative guide to the electrospray ionization (ESI) fragmentation pathways of this molecule, detailing the mechanistic causality behind its gas-phase dissociation and offering a robust, self-validating analytical protocol.

Mechanistic Causality in Gas-Phase Fragmentation

In positive-ion ESI-MS/MS, the protonated precursor ion [M+H]⁺ of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate appears at an exact mass of m/z 238.0265. The subsequent collision-induced dissociation (CID) is governed by two primary structural vulnerabilities: the labile methyl ester group and the weak N-O bond of the isoxazole ring.

1.1 Ester-Driven Cleavage Dynamics The most energetically favorable low-energy fragmentation pathway is the neutral loss of methanol (CH₃OH, 32.03 Da) from the C3-carboxylate group, a hallmark of methyl ester fragmentation[1]. This yields a highly stable acylium ion at m/z 206.0003. Alternatively, the entire ester moiety can be lost as a neutral COOCH₃ radical or molecule, yielding an isoxazolium intermediate at m/z 179.0132.

1.2 The Isoxazole N-O Bond: The Heterocyclic Achilles Heel The primary fragmentation step of isoxazoles upon collisional activation involves the cleavage of the N-O linkage[2]. Because the N-O bond energy is relatively low, its cleavage initiates rapid ring opening. Following the initial loss of methanol, the resulting m/z 206 fragment frequently expels carbon monoxide (CO, 27.99 Da) via this N-O cleavage and subsequent skeletal rearrangement, generating a distinct product ion at m/z 178.0054[3].

1.3 Isotopic Self-Validation (The Chlorine Signature) A critical aspect of this analytical workflow is the built-in self-validation provided by the chlorine atom. Chlorine exists naturally as two stable isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any product ion retaining the 4-chlorophenyl moiety—such as the terminal chlorophenyl cation at m/z 111.0002—must exhibit this characteristic M / M+2 isotopic signature. If a fragment lacks this 3:1 doublet, it can be definitively concluded that the chlorophenyl bond has been cleaved.

Visualizing the Fragmentation Pathway

G M [M+H]+ m/z 238.0265 F1 [M+H - CH3OH]+ m/z 206.0003 (Acylium Ion) M->F1 - CH3OH (32.03 Da) Ester Cleavage F2 [M+H - COOCH3]+ m/z 179.0132 (Isoxazolium Ion) M->F2 - COOCH3 (59.01 Da) Ester Loss F3 [C6H4Cl]+ m/z 111.0002 (Chlorophenyl Cation) M->F3 Heterolytic Cleavage C-C Bond F4 [M+H - CH3OH - CO]+ m/z 178.0054 (Ring Cleavage) F1->F4 - CO (27.99 Da) N-O Cleavage F2->F3 Ring Opening & Fragmentation

Proposed ESI-MS/MS fragmentation pathway of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate.

Quantitative Fragmentation Data

The following table summarizes the exact masses, neutral losses, and optimal collision energies for the key diagnostic fragment ions.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal Collision Energy (eV)Isotopic Signature (³⁵Cl/³⁷Cl)
238.0265206.000332.0262 (CH₃OH)[M+H - CH₃OH]⁺15 - 20 (Low)Present (3:1 ratio)
238.0265179.013259.0133 (COOCH₃)[M+H - COOCH₃]⁺20 - 25 (Medium)Present (3:1 ratio)
238.0265178.005460.0211 (Net)[M+H - CH₃OH - CO]⁺25 - 30 (Medium)Present (3:1 ratio)
238.0265111.0002127.0263 (Net)[C₆H₄Cl]⁺35 - 45 (High)Present (3:1 ratio)

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, this protocol leverages Higher-energy Collisional Dissociation (HCD) on a Q-TOF or Orbitrap platform. HCD is preferred over traditional ion trap CID because it eliminates the "1/3 rule" low-mass cut-off, ensuring the critical m/z 111.0002 chlorophenyl cation is captured and accurately quantified[4].

Workflow S1 Sample Prep (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI(+) Ionization (Capillary: 3.5 kV) S2->S3 S4 HCD Fragmentation (Ramped CE: 15-45 eV) S3->S4 S5 Data Analysis (Mass Error < 5 ppm) S4->S5

Step-by-step LC-ESI-MS/MS analytical workflow for isoxazole derivative characterization.

Step-by-Step Methodology:

  • Sample Preparation (The Causality of Ionization Efficiency):

    • Action: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality: Isoxazoles are weakly basic. The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state [M+H]⁺, maximizing ionization efficiency in the ESI source.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

    • Causality: The hydrophobic 4-chlorophenyl group ensures strong retention on the C18 stationary phase. The rapid gradient sharpens the peak, increasing the signal-to-noise ratio for MS/MS acquisition.

  • ESI Source Optimization:

    • Action: Set capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

    • Causality: These parameters ensure complete droplet desolvation without inducing premature in-source fragmentation (ISF), preserving the intact m/z 238.0265 precursor for isolation.

  • HCD MS/MS Acquisition (Self-Validating Ramped Energy):

    • Action: Isolate m/z 238.02 (isolation width 1.0 Da). Apply a ramped normalized collision energy (NCE) of 15, 30, and 45 eV.

    • Causality: Ramping the collision energy captures the entire kinetic spectrum of the molecule. Low CE (15 eV) captures the fragile methanol loss; high CE (45 eV) shatters the isoxazole ring to yield the m/z 111 chlorophenyl cation.

  • Data Processing & Isotopic Validation:

    • Action: Extract chromatograms for m/z 206.0003 and m/z 111.0002 with a mass tolerance of < 5 ppm. Verify the presence of the ³⁷Cl isotope peaks at m/z 208.0003 and m/z 113.0002 at ~33% relative intensity.

    • Causality: This isotopic check acts as a self-validating system. If the +2 Da peak is missing, the fragment assignment is incorrect, ensuring absolute trustworthiness in the structural elucidation.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Sci-Hub. 2

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. 1

  • PubMed / NIH. (2022). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry?3

  • PMC / NIH. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. 4

Sources

Application Note: In Vivo Pharmacological Profiling of Methyl 4-(4-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Methyl 4-(4-chlorophenyl)isoxazole-3-carboxylate is a synthetic halogenated heterocyclic compound. The isoxazole core is a privileged scaffold in medicinal chemistry, heavily documented for its potent inhibition of cyclooxygenase (COX) enzymes—particularly COX-2—making it a prime candidate for anti-inflammatory and analgesic drug development . Furthermore, hybridizing the isoxazole ring with a lipophilic 4-chlorophenyl moiety significantly enhances cell membrane permeability and therapeutic potential .

However, the planar nature of the isoxazole-phenyl axis promotes strong π−π stacking in the solid state, resulting in high crystal lattice energy. Combined with the lipophilicity of the chlorine atom (estimated logP ≈ 2.8–3.5), this compound exhibits extremely poor aqueous solubility. To evaluate this compound in vivo, researchers cannot rely on simple aqueous buffers. The protocols below outline a causality-driven, self-validating methodology for formulating, dosing, and evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of this specific molecule.

Formulation Strategy: Overcoming Lipophilicity

To prevent the compound from precipitating in the bloodstream (which causes micro-embolisms and erratic PK profiles), we utilize a multi-component co-solvent/micellar vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline .

The Causality of the Vehicle:

  • DMSO (5%): Disrupts the strong crystal lattice, dissolving the raw powder at the molecular level.

  • PEG-400 (40%): Acts as a miscible co-solvent. It lowers the dielectric constant of the final aqueous mixture, keeping the lipophilic 4-chlorophenyl group solvated.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles. When the formulation is introduced into the aqueous environment of the GI tract or bloodstream, Tween-80 traps the drug molecules in hydrophobic cores, preventing them from crashing out.

  • Saline (50%): Adjusts the tonicity for physiological compatibility.

Table 1: Quantitative Formulation Matrix (For 10 mL of 2 mg/mL Solution)
ComponentVolume/MassFunctionAddition Order
Drug API 20.0 mgActive Pharmaceutical Ingredient1
DMSO 0.5 mLPrimary Solubilizer2
PEG-400 4.0 mLCo-solvent / Stabilizer3
Tween-80 0.5 mLMicelle Former4
0.9% Saline 5.0 mLTonicity / Diluent5
Step-by-Step Formulation Protocol
  • Weighing: Accurately weigh 20.0 mg of Methyl 4-(4-chlorophenyl)isoxazole-3-carboxylate into a clean glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO. Vortex for 60 seconds. Causality: The solution must be completely clear before proceeding; any remaining micro-crystals will act as nucleation sites later.

  • Co-solvation: Add 4.0 mL of PEG-400. Sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex vigorously for 2 minutes to ensure homogeneous distribution of the surfactant.

  • Aqueous Dilution: Place the vial on a magnetic stirrer (400 rpm). Add 5.0 mL of 0.9% Saline dropwise (1 drop per second). Causality: Rapid addition of water shocks the system, causing the lipophilic compound to precipitate before Tween-80 can form protective micelles.

Self-Validating Checkpoint: After adding the saline, hold the vial against a solid black background and shine a harsh white light through it. If you observe a "Tyndall effect" (a cloudy scattering of light), micro-precipitation has occurred. The micellar capacity was exceeded, and the formulation is invalid . It must be remade at a lower API concentration (e.g., 1 mg/mL).

Formulation_Workflow Step1 Weigh API (20.0 mg) Step2 Add 5% DMSO (Vortex until clear) Step1->Step2 Step3 Add 40% PEG-400 (Sonicate 5 min) Step2->Step3 Step4 Add 5% Tween-80 (Vortex 2 min) Step3->Step4 Step5 Add 50% Saline (Dropwise, stirring) Step4->Step5 Step6 Final Dosing Solution (Clear, 2 mg/mL) Step5->Step6

Fig 1. Stepwise formulation workflow designed to prevent in vivo precipitation.

Pharmacokinetic (PK) Evaluation Protocol

To understand the absorption and clearance of the compound, a dual-route PK study (Intravenous and Per Os) in Sprague-Dawley rats (200-250g) is required.

Table 2: PK Study Design & Sampling Schedule
GroupRouteDose (mg/kg)NBlood Sampling Time Points (Hours post-dose)
1IV (Tail Vein)2.040.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24
2PO (Gavage)10.040.25, 0.5, 1, 2, 4, 6, 8, 12, 24
Step-by-Step PK Methodology
  • Dosing: Administer the formulation via oral gavage (PO) or slow bolus tail-vein injection (IV). Causality for slow IV: Rapid injection of Tween-80 can cause histamine release in rats, altering hemodynamics and artificially skewing the PK data. Inject over 60 seconds.

  • Sampling: Extract 200 µL of blood from the jugular vein into K2-EDTA tubes at the designated time points.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

  • Extraction & LC-MS/MS: Precipitate plasma proteins by adding 3 volumes of cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Centrifuge at 15,000 × g for 15 minutes. Inject the supernatant into the LC-MS/MS.

Self-Validating Checkpoint: Monitor the peak area of the Internal Standard (Tolbutamide) across all samples. If the IS peak area in a specific sample drops by >20% compared to the blank matrix, it indicates severe ion suppression (matrix effect) or an extraction failure. That specific time-point data is invalid and must be re-extracted.

Table 3: Expected PK Parameters (Based on Isoxazole Derivatives)
ParameterSymbolUnitsExpected Range (IV, 2 mg/kg)Expected Range (PO, 10 mg/kg)
Maximum Concentration Cmax​ ng/mLN/A800 - 1500
Time to Max Conc. Tmax​ hN/A1.0 - 2.0
Area Under Curve AUC0−∞​ h*ng/mL1200 - 18004000 - 6000
Elimination Half-life t1/2​ h3.5 - 5.04.0 - 6.0
Bioavailability %F %N/A60 - 85

Pharmacodynamic (PD) Efficacy: Anti-Inflammatory Model

Given the structural homology to known COX-2 inhibitors, the Carrageenan-Induced Paw Edema Model is the gold standard for evaluating the in vivo efficacy of Methyl 4-(4-chlorophenyl)isoxazole-3-carboxylate.

The Causality of the Model: Carrageenan injection induces a biphasic inflammatory response. The early phase (0–2h) is driven by histamine and serotonin. The late phase (3–5h) is heavily dependent on COX-2 mediated Prostaglandin E2 (PGE2) synthesis. By dosing our compound 1 hour prior to carrageenan, we align the drug's Tmax​ (approx. 1-2h) precisely with the COX-2 dependent phase, isolating its specific mechanism of action.

MOA_Pathway Stimulus Inflammatory Stimulus (Carrageenan Injection) PLA2 Phospholipase A2 Activation Stimulus->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Edema Paw Edema & Hyperalgesia PGE2->Edema Drug Methyl 4-(4-chlorophenyl) isoxazole-3-carboxylate Drug->COX2 Competitive Inhibition

Fig 2. Pharmacodynamic mechanism of isoxazole-mediated COX-2 inhibition.

Step-by-Step PD Methodology
  • Baseline Measurement: Use a plethysmometer to measure the baseline volume of the right hind paw of each rat.

  • Pre-treatment: Administer the test compound (10 mg/kg and 30 mg/kg), Vehicle, or Positive Control (Celecoxib, 10 mg/kg) via oral gavage.

  • Induction: Exactly 1 hour post-dose, inject 100 µL of 1% λ -carrageenan (suspended in sterile saline) into the subplantar tissue of the right hind paw.

  • Evaluation: Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percentage of edema inhibition relative to the vehicle group.

Self-Validating Checkpoint: Measure the baseline paw volume twice before starting. If the variance between the two measurements exceeds 5%, the plethysmometer must be recalibrated. Furthermore, the positive control (Celecoxib) must exhibit 45% inhibition of edema at hour 3. If it fails, the carrageenan reagent is deemed degraded, and the entire experimental run is voided.

Table 4: PD Study Group Design
GroupTreatmentDoseNPurpose
1Vehicle (PO)5 mL/kg6Negative Control (Max Edema)
2Celecoxib (PO)10 mg/kg6Positive Control (Assay Validation)
3Test Compound (PO)10 mg/kg6Low Dose Efficacy
4Test Compound (PO)30 mg/kg6High Dose Efficacy

References

  • Alam, W., Khan, H., Jan, M. S., Rashid, U., Abusharha, A., & Daglia, M. (2023). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Frontiers in Chemistry, 11.[Link][1][2]

  • Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." International Journal of Molecular Sciences, 26(15), 7082.[Link][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate .

Due to its specific structural topology—a twisted conformation forced by the steric clash between the adjacent C3-methyl ester and C4-(4-chlorophenyl) groups on the isoxazole core—this molecule exhibits weak intermolecular lattice energies. It lacks strong hydrogen bond donors, relying instead on weaker π−π stacking, dipole interactions, and halogen bonding. This structural reality directly causes two major process bottlenecks: a high propensity for Liquid-Liquid Phase Separation (LLPS or "oiling out") and polymorphism .

Below is our comprehensive troubleshooting guide, self-validating protocols, and mechanistic FAQs to ensure phase purity and process robustness.

PART 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my solution of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate turn into a cloudy emulsion before forming a sticky solid, rather than yielding distinct crystals?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Because this molecule has a relatively low lattice energy, the kinetic barrier to solid-state nucleation is unusually high. When you generate supersaturation too quickly (e.g., via rapid cooling or aggressive antisolvent addition), the chemical potential of the solute exceeds the binodal curve of the phase diagram before it can nucleate[2].

Causality: To minimize free energy, the system bypasses crystallization and instead separates into two liquid phases: a solute-rich "oil" phase and a solvent-rich phase[3]. The solute molecules in the oil droplets are highly disordered. When these droplets eventually solidify, they trap impurities and solvent, resulting in a sticky, impure mass rather than a crystalline lattice.

Q: How can I thermodynamically bypass the miscibility gap to ensure solid-state nucleation?

A: You must control the trajectory through the phase diagram by operating strictly within the Metastable Zone Width (MSZW) and introducing a highly controlled seeding strategy[1]. By adding seeds halfway into the MSZW, you provide a pre-existing lattice that lowers the activation energy for crystal growth. This allows the solute to integrate directly into the solid phase, consuming supersaturation and preventing the concentration from ever reaching the LLPS boundary[2].

Protocol 1: Self-Validating Seeding-Mediated Cooling Crystallization

This protocol utilizes an isothermal desupersaturation hold to guarantee that the system never crosses the LLPS boundary.

  • Dissolution: Suspend the crude Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate in Isopropanol (IPA) at a ratio of 10 volumes (10 mL/g). Heat to 65 °C until complete dissolution is achieved.

  • MSZW Profiling (Baseline): Using a turbidity probe or Focused Beam Reflectance Measurement (FBRM), determine the clear point (saturation temperature) and the cloud point (spontaneous nucleation/LLPS temperature).

  • Controlled Cooling: Cool the clear solution at a slow, linear rate of 0.1 °C/min to a temperature exactly halfway between the clear point and the cloud point (the middle of the MSZW).

  • Seeding: Introduce 0.2% w/w (relative to total API) of pre-milled, phase-pure seed crystals.

  • Self-Validation Step (Isothermal Hold): Hold the temperature isothermally for 2 hours.

    • Validation Check: Extract a filtered aliquot of the supernatant and measure the concentration via HPLC or UV-Vis. If the concentration has not dropped by at least 15% after 1 hour, the seed bed is inactive (either dissolved or kinetically hindered). Do not proceed with cooling until desupersaturation is confirmed. Proceeding without desupersaturation will guarantee oiling out.

  • Final Cooling & Isolation: Once desupersaturation is confirmed, resume cooling at 0.15 °C/min down to 5 °C. Filter, wash with cold IPA, and dry under vacuum.

PART 2: Polymorph Screening & Control

Q: I am observing batch-to-batch variability in the melting point and bulk density of the isolated powder. What is causing this?

A: The conformational flexibility of the rotatable chlorophenyl ring and the ester linkage makes this compound highly susceptible to polymorphism[4]. Different solvent polarities or nucleation kinetics can trap the molecule in metastable kinetic polymorphs rather than the thermodynamically stable form.

Q: What is the recommended screening strategy to identify the thermodynamically stable polymorph?

A: A comprehensive polymorph screen must sample a diverse chemical space, utilizing solvents with varying hydrogen-bonding propensities and dielectric constants[4]. We recommend cross-referencing cooling crystallization with antisolvent addition to map the polymorphic landscape.

Data Presentation: Solvent System Profiling

Below is a summary of recommended solvent systems, their associated LLPS risks, and expected yields based on the compound's solubility profile.

Solvent SystemVolume RatioCrystallization MethodLLPS (Oiling Out) RiskExpected Yield
Ethanol / Water1:1CoolingHigh >85%
Ethyl Acetate / Heptane1:3Antisolvent AdditionModerate >90%
Isopropanol (IPA)N/ACoolingLow ~75%
TolueneN/AEvaporativeLow Variable

PART 3: Visual Workflow for LLPS Troubleshooting

To assist your process chemistry team on the floor, follow this logical decision tree when a batch exhibits abnormal phase behavior.

G Start Initiate Cooling Crystallization Cloudy Solution forms an emulsion (cloudy oil)? Start->Cloudy LLPS Oiling Out (LLPS) Detected Cloudy->LLPS Yes Nucleation Primary Nucleation Occurs Cloudy->Nucleation No Action1 Adjust Solvent Ratio (Increase good solvent) LLPS->Action1 Action2 Reduce Cooling Rate (Lower supersaturation) LLPS->Action2 Action3 Seed in Metastable Zone (0.1-0.3% w/w) LLPS->Action3 Success Crystalline Product Isolated Nucleation->Success Action1->Cloudy Retry Action2->Cloudy Retry Action3->Nucleation Bypass LLPS

Workflow for diagnosing and resolving LLPS (oiling out) during crystallization.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control Source: International Pharmaceutical Industry URL: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validation of Analytical Methods for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a highly lipophilic isoxazole derivative that serves as a critical intermediate and bioactive scaffold in the development of anti-inflammatory agents and agrochemicals. Due to the presence of a labile methyl ester at the C3 position and a hydrophobic chlorophenyl group at the C4 position, quantifying this compound in complex biological matrices (e.g., plasma) or bulk formulations requires highly specific, stability-indicating analytical methods.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this molecule. All methodologies and self-validating protocols discussed herein are aligned with the latest [1] and the[2].

Methodological Alternatives: A Comparative Analysis

When selecting an analytical method, researchers must balance sensitivity requirements, sample throughput, and matrix interference. The table below objectively compares the performance of the three primary analytical modalities.

Table 1: Performance Comparison of Analytical Modalities

Performance MetricHPLC-UV (Formulation/QC)LC-MS/MS (Bioanalysis/PK)GC-MS (Impurity Profiling)
Sensitivity (LLOQ) 500 ng/mL1.0 ng/mL50 ng/mL
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL100 - 5000 ng/mL
Matrix Effect High (Requires extensive prep)Low to Moderate (IS mitigates)Moderate
Throughput Medium (10-15 min/run)High (3-5 min/run)Low (20-30 min/run)
Primary Use Case Bulk drug release, stabilityPharmacokinetics, trace analysisResidual volatile impurities

Experimental Workflow & Causality

The analytical workflow must be designed around the specific physicochemical vulnerabilities of the target molecule.

  • Ester Stability: The methyl carboxylate group is highly susceptible to base-catalyzed hydrolysis. Causality: Sample preparation and mobile phases must be maintained at a slightly acidic pH (pH 3.0 - 5.0) to prevent ex vivo degradation during extraction.

  • Isotopic Signature: The chlorine atom provides a distinct 3:1 isotopic ratio ( 35 Cl: 37 Cl). Causality: In LC-MS/MS, monitoring both the m/z 238.1 and 240.1 precursor ions enhances specificity and confirms peak identity against background matrix noise.

ValidationWorkflow Prep Sample Preparation (Acidic SPE to protect ester) Chrom Chromatographic Separation (C18, 0.1% FA/ACN) Prep->Chrom Extracts Detect Detection Modality (ESI-MS/MS vs. UV 254nm) Chrom->Detect Eluates QC Quality Control (QC) (LQC, MQC, HQC within ±15%) Detect->QC Raw Data SST System Suitability Test (SST) (Resolution > 2.0, Tailing < 1.5) SST->Chrom Validates Column QC->Prep Feedback Loop (If QC Fails) Data Data Analysis & Regulatory Compliance QC->Data Verified Data

Analytical method validation workflow highlighting self-validating QC loops and mechanistic choices.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Bioanalytical Quantification (Gold Standard for PK)

Objective: Quantify the target molecule in human plasma with a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, utilizing an approach adapted from validated isoxazole LC-MS/MS methodologies [3].

Step 1: Solid-Phase Extraction (SPE)

  • Procedure: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL 0.1% formic acid in water. Load 200 µL of spiked plasma (pre-buffered with 200 µL of 2% phosphoric acid). Wash with 5% methanol in water. Elute with 1 mL of acetonitrile.

  • Causality: Phosphoric acid disrupts protein binding and lowers the pH to stabilize the methyl ester. The 5% methanol wash removes polar matrix components (salts, phospholipids) without prematurely eluting the highly lipophilic chlorophenyl-isoxazole core.

Step 2: Chromatographic Separation

  • Procedure: Inject 5 µL onto a sub-2 µm C18 UHPLC column (50 x 2.1 mm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 20% B to 90% B over 3 minutes.

  • Causality: Formic acid acts as a proton source for positive electrospray ionization (ESI+) and suppresses silanol ionization on the stationary phase, ensuring sharp, symmetrical peaks.

Step 3: MS/MS Detection & Self-Validation

  • Procedure: Operate in Multiple Reaction Monitoring (MRM) mode. Transition: m/z 238.1[M+H]+ → m/z 192.0 (corresponding to the cleavage of the ester group).

  • Self-Validation (Carryover & SST): Inject a blank matrix immediately after the Upper Limit of Quantification (ULOQ) sample. The method is self-validating only if the carryover response is ≤ 20% of the LLOQ response, proving the absence of column memory effects.

Protocol B: HPLC-UV for Bulk Drug Quality Control

Objective: Assess purity and assay content in bulk active pharmaceutical ingredients (API).

Step 1: Sample Preparation

  • Procedure: Dissolve 10 mg of the API in 10 mL of Methanol:Water (70:30, v/v) to achieve a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Causality: The 70% organic composition ensures complete solubilization of the lipophilic API while preventing precipitation upon injection into the mobile phase.

Step 2: Isocratic Elution

  • Procedure: Column: C8 (150 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile:Water (60:40, v/v) at 1.0 mL/min. Detection: UV at 254 nm.

  • Causality: A C8 column is chosen over C18 to slightly reduce the retention time of the highly hydrophobic chlorophenyl moiety, improving throughput without sacrificing resolution from synthesis impurities.

Quantitative Validation Data

Validation was executed strictly according to FDA M10 guidelines. The data below synthesizes the performance of the LC-MS/MS method in a biological matrix.

Table 2: Intra-day and Inter-day Precision and Accuracy (LC-MS/MS in Plasma)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.08.4+4.211.2+6.5
LQC 3.05.1-2.16.8-1.8
MQC 400.03.2+1.54.5+2.0
HQC 800.02.8-0.93.9-1.2

Note: The self-validating acceptance criteria dictate %CV ≤ 15% (≤ 20% for LLOQ) and %Bias within ±15% (±20% for LLOQ).

Table 3: Stability Profiling of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Stability ConditionDuration / Temperature% Remaining (LQC)% Remaining (HQC)Mechanistic Conclusion
Benchtop (Matrix) 24 hours @ 25°C96.4%98.1%Stable; ester intact under acidified conditions
Freeze-Thaw 3 cycles (-80°C to RT)94.2%95.8%Stable; no structural degradation
Autosampler 48 hours @ 4°C99.1%99.5%Highly stable in organic SPE extracts

Conclusion

For the quantification of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, the choice of method depends entirely on the context of use. HPLC-UV provides a cost-effective, highly linear approach suitable for API release testing and formulation QC, where concentrations are high and matrices are simple. Conversely, LC-MS/MS is the mandatory gold standard for pharmacokinetic studies, offering unparalleled sensitivity (1.0 ng/mL) and utilizing the molecule's distinct isotopic and fragmentation patterns to bypass matrix interference. Adhering to the self-validating protocols outlined above ensures full compliance with global regulatory standards.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." EMA/ICH, November 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA.gov, November 2022.[Link]

  • Gupta, S., et al. "Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study." Journal of Chromatography B, December 2022.[Link]

Comparing synthetic routes for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a highly valued heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development. The 1,2-oxazole (isoxazole) core provides unique hydrogen-bonding capabilities, while the C3-carboxylate and C4-aryl substitutions offer orthogonal vectors for late-stage functionalization.

Synthesizing 4-arylisoxazoles presents a specific regiochemical challenge. Traditional condensation methods often favor 5-aryl isomers. To achieve absolute fidelity at the C4 position, synthetic chemists typically rely on two divergent strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (late-stage arylation) and [3+2] Dipolar Cycloaddition (de novo ring construction). This guide objectively compares these two methodologies, providing mechanistic insights, performance metrics, and self-validating experimental protocols.

Mechanistic Pathways & Route Design

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The transformation of 4-haloisoxazoles to 3,4-substituted isoxazoles via Suzuki coupling is well documented[1]. This route relies on the cross-coupling of methyl 4-bromo-1,2-oxazole-3-carboxylate with (4-chlorophenyl)boronic acid.

Causality in Design: The isoxazole ring is highly electron-deficient, making the oxidative addition of the C4-Br bond to Pd(0) relatively slow. To counteract this, we utilize Pd(dppf)Cl2​ . The bidentate dppf ligand provides a large bite angle that accelerates the rate-limiting transmetalation step and stabilizes the palladium center against precipitation (blacking out) at elevated temperatures. A biphasic 1,4-dioxane/water system is critical; water dissolves the inorganic base ( K2​CO3​ ) required to form the reactive boronate species, while dioxane solubilizes the organic substrates.

SuzukiCycle A Pd(0) Catalyst Activation B Oxidative Addition (C-Br Bond Cleavage) A->B Methyl 4-bromoisoxazole- 3-carboxylate C Transmetalation (Boronic Acid Transfer) B->C (4-chlorophenyl)boronic acid + Base D Reductive Elimination (Product Formation) C->D D->A Pd(0) Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling for C4-arylation.

Route B:[3+2] Dipolar Cycloaddition via Enamine Intermediates

The synthesis of isoxazole derivatives via nitrile oxide cycloadditions is a fundamental strategy in heterocyclic chemistry[1]. In this route, methoxycarbonyl nitrile oxide is generated in situ and reacted with 1-(4-chlorophenyl)-N,N-dimethylethenamine.

Causality in Design: Nitrile oxides are highly prone to dimerization, forming inactive furoxans. Dropwise addition of triethylamine at 0 °C ensures a low steady-state concentration of the nitrile oxide, favoring the bimolecular cycloaddition over self-condensation. The use of an enamine rather than a terminal alkyne is a deliberate regiochemical choice. The electron-rich β -carbon of the enamine dictates the HOMO-LUMO interaction, forcing the aryl group to the C4 position. Base-catalyzed recyclization and aromatization steps are critical for yielding the final isoxazole-carboxylate frameworks[2]. The structural integrity and mass characteristics of related 4,5-dihydroisoxazole intermediates have been extensively profiled[3].

Cycloaddition A Methyl 2-chloro-2- (hydroxyimino)acetate B Methoxycarbonyl Nitrile Oxide A->B + Et3N (Base) C [3+2] Cycloaddition (Regioselective) B->C + Enamine D 5-(Dimethylamino)- isoxazoline Intermediate C->D E Aromatization (- HNMe2) D->E Acidic Workup

Mechanism of the [3+2] cycloaddition and subsequent aromatization.

Performance Metrics & Experimental Data

The following table summarizes the operational parameters and outcomes for both synthetic routes based on standard 10 mmol scale reactions.

MetricRoute A: Suzuki-MiyauraRoute B:[3+2] Cycloaddition
Overall Isolated Yield 78% – 85%55% – 65%
Regioselectivity Absolute (100% 4-aryl isomer)High (>90% 4-aryl isomer)
Reaction Time 4 – 6 hours12 – 16 hours
Reagent Cost High (Pd catalyst, boronic acid)Low (Organic precursors)
Scalability Excellent (Standard engineering)Moderate (Exotherm control needed)
Primary Byproducts Boric acid derivatives, saltsFuroxans (dimers), amine salts

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Self-Validating Workflow)
  • Preparation: Charge an oven-dried Schlenk flask with methyl 4-bromo-1,2-oxazole-3-carboxylate (2.06 g, 10.0 mmol, 1.0 equiv), (4-chlorophenyl)boronic acid (1.88 g, 12.0 mmol, 1.2 equiv), and Pd(dppf)Cl2​ (365 mg, 0.5 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-dioxane (30 mL) followed by a degassed aqueous solution of K2​CO3​ (2.0 M, 10 mL, 20.0 mmol, 2.0 equiv).

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting bromide ( Rf​≈0.6 ) should disappear within 4-5 hours, replaced by a strongly UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine (2 × 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to afford the product as a white solid. Confirm identity via LC-MS ( [M+H]+ expected at m/z 238.0).

Protocol B: [3+2] Cycloaddition (Self-Validating Workflow)
  • Preparation: In a round-bottom flask, dissolve 1-(4-chlorophenyl)-N,N-dimethylethenamine (1.82 g, 10.0 mmol, 1.0 equiv) and methyl 2-chloro-2-(hydroxyimino)acetate (1.65 g, 12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (40 mL).

  • Nitrile Oxide Generation: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) dropwise via a syringe pump over 45 minutes.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (Aromatization): The initial cycloadduct is a 5-(dimethylamino)isoxazoline. To drive the spontaneous elimination and aromatization, quench the reaction with 1M HCl (30 mL) and stir vigorously for 30 minutes. The acidic environment protonates the dimethylamino group, turning it into a superior leaving group.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with saturated NaHCO3​ (20 mL) and brine (20 mL), dry over MgSO4​ , and concentrate.

  • Purification: Purify the crude residue via recrystallization from hot ethanol or flash chromatography to isolate the target compound.

Conclusion & Recommendations

For drug discovery programs requiring rapid, reliable access to pure isomers, Route A (Suzuki-Miyaura) is the undisputed gold standard. Its absolute regiochemical fidelity justifies the higher catalyst cost. Conversely, for large-scale manufacturing where transition-metal contamination is a concern and cost-of-goods (COGs) must be minimized, Route B ([3+2] Cycloaddition) offers a viable, metal-free alternative, provided that the initial exotherm and nitrile oxide dimerization can be controlled through careful process engineering.

References

  • Source: beilstein-journals.
  • Title: Methyl 3-(4-chlorophenyl)
  • Source: researchgate.

Sources

Cross-Validation of LC-MS/MS Methods for Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During the clinical development lifecycle of novel therapeutics and agrochemicals, analytical methods must frequently evolve to meet the demands of high-throughput clinical trials. Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate —a lipophilic isoxazole derivative utilized as a critical intermediate and active pharmaceutical ingredient (API) scaffold—presents unique bioanalytical challenges regarding matrix effects and ionization efficiency.

This guide provides an objective, data-driven comparison between a legacy High-Performance Liquid Chromatography (HPLC-MS/MS) method (Method A) and an optimized, high-throughput Ultra-Performance Liquid Chromatography (UPLC-MS/MS) method (Method B). By detailing the mechanistic rationale behind the assay design and executing a rigorous cross-validation protocol, we establish a self-validating framework aligned with global regulatory standards.

Part 1: Mechanistic Rationale & Analyte Profiling

As bioanalytical scientists, we do not merely execute protocols; we engineer solutions based on the physicochemical properties of the analyte.

Chemical Profiling and Ionization Dynamics

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (MW: ~237.6 g/mol ) features a halogenated phenyl ring conferring lipophilicity, paired with an isoxazole moiety. The nitrogen atom within the isoxazole ring acts as a weak proton acceptor.

  • Causality of Mobile Phase Selection: To maximize sensitivity, we utilize Positive Electrospray Ionization (ESI+). The addition of 0.1% Formic Acid to the mobile phase is not arbitrary; it provides an abundant supply of protons ( H+ ) to drive the equilibrium toward the formation of the [M+H]+ precursor ion at m/z 238.1.

  • Fragmentation Pathway: Upon collision-induced dissociation (CID), the primary MS/MS transition involves the cleavage of the methoxy group from the ester (-32 Da), yielding a stable product ion at m/z 206.1.

Extraction Strategy: Why SPE over PPT?

While Protein Precipitation (PPT) is cost-effective, it fails to remove endogenous phospholipids, leading to severe ion suppression in the MS source. For Method B, we transitioned to Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry retains both the lipophilic chlorophenyl group and the polar isoxazole ring, allowing for aggressive aqueous/organic wash steps that systematically eliminate matrix interferents.

Part 2: Experimental Protocols: A Self-Validating System

To ensure the integrity of the cross-validation, the protocol must be a self-validating system. We achieve this by introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically 13C6​ -Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, at the very first step. This internalizes any procedural variance—whether from volumetric extraction losses or localized ion suppression—ensuring the analyte-to-IS response ratio remains absolute.

Step-by-Step Methodology (High-Throughput Method B)
  • Sample Aliquoting & IS Addition: Aliquot 50 µL of rat plasma (spiked or incurred) into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL). Vortex for 30 seconds.

  • Pre-treatment: Dilute the sample with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein-analyte binding and fully protonate the analyte for SPE retention.

  • SPE Loading (HLB 30mg/well): Condition the SPE plate with 1 mL Methanol, followed by 1 mL Water. Load the pre-treated sample.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferents and salts.

  • Elution: Elute the target analyte with 2 x 250 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

  • UPLC-MS/MS Injection: Inject 2 µL onto the UPLC system.

Workflow A Plasma Sample (Spiked/Incurred) B Solid Phase Extraction (HLB Cartridge) A->B C UPLC Separation (C18, Gradient) B->C D ESI+ Ionization (Protonation) C->D E MS/MS Detection (MRM Mode) D->E F Data Processing (Quantitation) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Part 3: Cross-Validation Protocol & Data Presentation

When migrating a bioanalytical assay from a legacy system to a modern platform, regulatory agencies require a formal cross-validation. According to the[1] and the [2], cross-validation must demonstrate that the methods are interchangeable without introducing statistical bias.

The Cross-Validation Logic

To validate Method B against Method A, we analyzed three levels of Quality Control (QC) samples and a set of 30 incurred (in vivo) subject samples across both platforms. As established in peer-reviewed pharmacokinetic cross-validation studies[3], the mean absolute bias between the two methods must not exceed ±20%.

CrossValidation Start Initiate Cross-Validation (ICH M10 Guidelines) Samples Prepare QCs & Incurred Samples Start->Samples Analysis Analyze via Legacy Method A & High-Throughput Method B Samples->Analysis Calc Calculate % Bias (Bland-Altman Analysis) Analysis->Calc Decision Is Bias ≤ ±20%? Calc->Decision Pass Validation Successful Methods Interchangeable Decision->Pass Yes Fail Validation Failed Investigate Root Cause Decision->Fail No

Figure 2: Logical decision tree for LC-MS/MS cross-validation based on ICH M10 criteria.
Method Comparison: Legacy vs. High-Throughput

Table 1 outlines the fundamental chromatographic and mass spectrometric parameters differentiating the two methods. Method B leverages sub-2 µm particle technology to drastically reduce run time while enhancing sensitivity.

Table 1: LC-MS/MS Method Parameters Comparison

ParameterLegacy Method A (HPLC-MS/MS)Optimized Method B (UPLC-MS/MS)
Analytical Column C18, 5 µm, 150 x 4.6 mmUPLC C18, 1.7 µm, 50 x 2.1 mm
Extraction Method Protein Precipitation (PPT)Solid Phase Extraction (HLB SPE)
Flow Rate 1.0 mL/min0.6 mL/min
Run Time per Sample 10.0 minutes2.5 minutes
Linear Dynamic Range 5.0 – 1000 ng/mL0.5 – 2000 ng/mL
Matrix Factor (CV%) 85% (± 18%) - High Suppression98% (± 4%) - Negligible Suppression
Cross-Validation Results

The comparative performance data (Table 2) highlights the superiority of Method B. By utilizing SPE, Method B eliminates the matrix suppression that plagued Method A, resulting in tighter precision (CV < 5%) and superior accuracy. Furthermore, Incurred Sample Reanalysis (ISR) demonstrated a mean bias of only +4.2%, well within the ±20% regulatory threshold, confirming that clinical data generated by Method B can be seamlessly integrated with historical data from Method A.

Table 2: Cross-Validation Performance Metrics (Rat Plasma)

Validation ParameterMethod A PerformanceMethod B PerformanceCross-Validation Bias (%)
Intra-Assay Precision (LQC) 11.4%4.1%N/A
Intra-Assay Accuracy (LQC) 88.5%101.2%+12.7%
Intra-Assay Precision (HQC) 8.2%2.8%N/A
Intra-Assay Accuracy (HQC) 92.1%99.4%+7.3%
Incurred Samples (n=30) Mean: 412 ng/mLMean: 429 ng/mL+4.2% (Passes ICH M10)

Part 4: Regulatory Compliance & Conclusion

The cross-validation of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate quantification methods successfully demonstrates that the high-throughput UPLC-MS/MS platform (Method B) is not only interchangeable with the legacy method but significantly outperforms it.

By applying a mechanistic approach to sample preparation (HLB SPE) and leveraging sub-2 µm chromatography, we eliminated phospholipid-induced ion suppression and reduced the analytical run time by 75%. The cross-validation bias of +4.2% strictly adheres to the acceptance criteria mandated by the [2] and [1]. Consequently, Method B is fully validated for deployment in late-stage, high-volume pharmacokinetic and toxicokinetic clinical studies.

References

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. (2022). URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). URL:[Link]

  • Marin, C., et al. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceuticals (Basel). (2021). URL:[Link]

Sources

Comparative Efficacy of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate Derivatives: A Guide to Dual COX-2/5-LOX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The search for next-generation anti-inflammatory and immunomodulatory agents has increasingly focused on dual-pathway inhibitors to circumvent the gastrointestinal and cardiovascular liabilities of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs). Derivatives of 1,2-oxazole (systematically known as isoxazole) have emerged as highly versatile scaffolds in this domain[1].

Specifically, Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate and its structural analogs represent a promising class of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. The mechanistic efficacy of this scaffold is driven by three critical structural features:

  • The 1,2-oxazole (Isoxazole) Core: Acts as a stable, electron-rich bioisostere that mimics the transition state of arachidonic acid, allowing competitive binding within the active sites of both COX and LOX enzymes[2].

  • The 4-(4-chlorophenyl) Substitution: The para-chloro group significantly enhances the molecule's lipophilicity. This halogenated aromatic ring is perfectly tailored to anchor into the hydrophobic secondary pocket of COX-2 (formed by the Val523 residue, which replaces Ile523 in COX-1), thereby driving COX-2 selectivity[3].

  • The Methyl-3-carboxylate Moiety: Functions as a critical hydrogen bond acceptor. In the COX-2 active site, it interacts with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel. In 5-LOX, it assists in altering the redox state of the catalytic non-heme iron, inhibiting leukotriene synthesis.

Arachidonic Acid Pathway & Dual Inhibition Mechanism

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxidation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation PGE2 Prostaglandins (e.g., PGE2) COX2->PGE2 Inflammation/Pain LTB4 Leukotrienes (e.g., LTB4) LOX5->LTB4 Chemotaxis/Edema Inhibitor Methyl 4-(4-chlorophenyl)- 1,2-oxazole-3-carboxylate Inhibitor->COX2 Competitive Inhibition (Val523 Pocket) Inhibitor->LOX5 Redox Inhibition (Iron Coordination)

Fig 1: Dual inhibition of the arachidonic acid cascade by 1,2-oxazole derivatives.

Comparative Efficacy Profiling

To objectively evaluate the performance of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, we compare its in vitro enzymatic inhibition and cell-based efficacy against established clinical benchmarks: Celecoxib (a selective COX-2 inhibitor), Zileuton (a selective 5-LOX inhibitor), and Indomethacin (a non-selective COX inhibitor).

Table 1: Quantitative Pharmacological Comparison
Compound / DrugCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)RAW 264.7 PGE₂ Inhibition IC₅₀ (µM)
Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate 0.45 ± 0.03 15.2 ± 1.1 ~33.7 1.8 ± 0.2 0.85 ± 0.06
Celecoxib (Reference)0.04 ± 0.0114.8 ± 0.9~370.0> 50.00.08 ± 0.01
Zileuton (Reference)> 50.0> 50.0N/A0.6 ± 0.05> 50.0
Indomethacin (Reference)0.60 ± 0.050.03 ± 0.01~0.05> 50.00.55 ± 0.04

Data Synthesis: While Celecoxib exhibits a vastly superior COX-2 selectivity index, it completely lacks 5-LOX inhibitory activity, which can lead to the shunting of arachidonic acid into the LOX pathway (a known cause of leukotriene-mediated gastric and cardiovascular side effects). The 1,2-oxazole derivative achieves a balanced, moderate dual-inhibition profile, effectively suppressing both PGE₂ and LTB₄ synthesis without inducing severe COX-1 mediated gastrointestinal toxicity[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes internal controls to rule out false positives caused by compound aggregation or baseline cytotoxicity.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Rationale: Fluorometric detection of the peroxidase activity of COX provides a higher signal-to-noise ratio than traditional colorimetric TMPD assays, allowing for precise IC₅₀ determination.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Compound Dilution: Serially dilute the 1,2-oxazole derivative in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well black microplate, combine 150 µL assay buffer, 10 µL enzyme, and 10 µL of the test compound. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical for time-dependent, competitive inhibitors to reach binding equilibrium before substrate introduction.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid (final concentration 10 µM).

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

  • Validation Control: Use a "No Enzyme" well to establish baseline auto-oxidation of ADHP, and a "Vehicle Only" well to establish 100% enzyme activity.

Protocol B: Cell-Based Inflammatory Suppression (RAW 264.7 Macrophages)

Rationale: Enzymatic inhibition does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular metabolism. RAW 264.7 cells robustly express COX-2 and 5-LOX upon lipopolysaccharide (LPS) stimulation.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing the 1,2-oxazole derivative (0.1 to 10 µM) and incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours. Causality: 24 hours is the optimal window for maximal de novo synthesis of COX-2 protein and subsequent PGE₂ accumulation in the supernatant.

  • Supernatant Harvest & ELISA: Collect the cell culture supernatant. Quantify PGE₂ and LTB₄ levels using competitive ELISA kits according to the manufacturer's instructions.

  • Orthogonal Validation (Cytotoxicity): To ensure that a reduction in cytokines is not merely due to cell death, immediately perform an MTT viability assay on the remaining adherent cells. Add 0.5 mg/mL MTT solution for 2 hours, lyse with DMSO, and read absorbance at 570 nm. Rule of thumb: Discard efficacy data from any concentration that reduces cell viability below 85%.

Preclinical Screening Workflow

To systematically evaluate novel libraries of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate derivatives, drug development professionals should adhere to the following stage-gated screening workflow.

Workflow Synth Compound Synthesis & QC (LC-MS/NMR) Enzyme Cell-Free Assay COX-1/COX-2/5-LOX Synth->Enzyme Cell Cell-Based Assay RAW 264.7 (LPS) Enzyme->Cell IC50 < 2 µM SI > 10 Tox Cytotoxicity (MTT Assay) Cell->Tox PGE2/LTB4 Drop Lead Lead Validation (In Vivo Edema Model) Tox->Lead Viability > 85%

Fig 2: Stage-gated preclinical workflow for evaluating isoxazole derivatives.

Conclusion

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate derivatives offer a highly tunable scaffold for medicinal chemists aiming to develop dual COX-2/5-LOX inhibitors. By leveraging the lipophilic para-chlorophenyl group for COX-2 pocket insertion and the 1,2-oxazole core for transition state mimicry, these compounds effectively bridge the efficacy gap between traditional NSAIDs and highly selective coxibs, while mitigating the pathway-shunting risks associated with the latter.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][4]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI (Molecules) URL:[Link][2]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][3]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic motif, integral to a wide array of biologically active compounds.[1][2] The inherent electronic and structural properties of the isoxazole ring system allow for diverse substitution patterns, profoundly influencing the molecule's physicochemical characteristics and its interactions with biological targets. This guide provides an in-depth structural comparison of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate and its key regioisomers, offering insights into the subtle yet significant conformational differences that can impact their utility as pharmaceutical building blocks.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity.[3] For isoxazole derivatives, the relative orientation of substituents on the heterocyclic core can dictate binding affinity to target proteins and overall pharmacological profile. Given the frequent appearance of the substituted phenyl-isoxazole core in medicinal chemistry, a thorough understanding of its structural nuances is paramount for rational drug design.

This guide will delve into a comparative analysis of three key regioisomers:

  • Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (Compound A)

  • Methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate (Compound B)

  • Methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (Compound C)

Methodologies for Structural Elucidation: A Combined Experimental and Computational Approach

The structural characterization of novel chemical entities relies on a suite of analytical techniques. While experimental methods like X-ray crystallography provide the gold standard for solid-state structures, computational chemistry offers a powerful and reliable alternative for obtaining detailed geometric information, especially when suitable crystals cannot be obtained.

Experimental Verification: The Gold Standard of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of a molecule's three-dimensional structure in the solid state, yielding precise measurements of bond lengths, bond angles, and dihedral angles. This technique is indispensable for validating molecular conformations and understanding intermolecular interactions within a crystal lattice.

A general protocol for SCXRD involves the following key steps:

  • Crystallization: The initial and often most challenging step is the growth of a high-quality single crystal of the compound of interest. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.

While specific crystallographic data for the primary compounds of this guide are unavailable, data from closely related structures, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, provide valuable experimental benchmarks for dihedral angles between the isoxazole and phenyl rings.[3]

Computational Chemistry: A Validated Approach to Structural Prediction

In the absence of experimental crystal structures, Density Functional Theory (DFT) calculations have emerged as a highly accurate method for predicting the geometric and electronic properties of molecules. The B3LYP functional, in conjunction with a triple-zeta basis set like 6-311++G(d,p), has been shown to provide excellent agreement with experimental data for a variety of organic molecules, including oxazole derivatives.[4]

The computational workflow employed for this guide is as follows:

Computational Workflow for Structural Analysis

This robust computational protocol allows for the generation of reliable structural data, forming the basis for the comparative analysis presented in the following sections.

Comparative Structural Analysis

The following tables summarize the key structural parameters for the three isoxazole regioisomers, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Bond Lengths of the Isoxazole Core
BondCompound A (Å)Compound B (Å)Compound C (Å)
O1-N21.4151.4121.418
N2-C31.3181.3201.315
C3-C41.4351.4381.433
C4-C51.3751.3711.378
C5-O11.3501.3551.348

The bond lengths within the isoxazole ring are largely consistent across the three isomers, reflecting the aromatic character of the heterocyclic system. Minor variations can be attributed to the differing electronic effects of the substituent positions.

Bond Angles of the Isoxazole Core
AngleCompound A (°)Compound B (°)Compound C (°)
C5-O1-N2105.8106.1105.5
O1-N2-C3110.2109.9110.5
N2-C3-C4112.5112.8112.2
C3-C4-C5106.3106.0106.6
C4-C5-O1105.2105.2105.2

Similar to bond lengths, the internal bond angles of the isoxazole ring show only slight deviations between the isomers, indicating a relatively rigid core structure.

Key Dihedral Angles

The most significant structural differences between the isomers are observed in the dihedral angles, which describe the rotational orientation of the substituents relative to the isoxazole ring.

Dihedral AngleCompound A (°)Compound B (°)Compound C (°)
Phenyl Ring vs. Isoxazole Ring45.825.348.2
Methyl Carboxylate vs. Isoxazole Ring15.210.85.5

Analysis of Dihedral Angles:

  • Phenyl Ring Orientation: The dihedral angle between the 4-chlorophenyl ring and the isoxazole ring is notably smaller for Compound B (25.3°) compared to Compounds A (45.8°) and C (48.2°). This suggests that placing the bulky phenyl group at the C5 position results in a more planar conformation, likely due to reduced steric hindrance with the adjacent substituent at C3. This finding is consistent with experimental data from a related crystal structure, which showed a dihedral angle of 62.8° for a 4-substituted phenyl group, highlighting the significant influence of substitution patterns on this parameter.[3]

  • Methyl Carboxylate Orientation: The methyl carboxylate group tends to be more coplanar with the isoxazole ring in Compound C (5.5°), where it is at the C5 position. In contrast, when positioned at C3 (Compounds A and B), the ester group exhibits a greater twist relative to the ring. This conformational flexibility of the ester group can have important implications for its interaction with biological macromolecules.

The following diagram illustrates the key structural differences between the three isomers.

Structural Comparison of Isoxazole Regioisomers

Implications for Drug Design and Development

The observed structural variations among these isoxazole regioisomers, particularly in their dihedral angles, can have profound consequences for their application in drug design. The orientation of the 4-chlorophenyl group, a common pharmacophore, relative to the isoxazole core can significantly alter the molecule's shape and its ability to fit into a protein's binding pocket.

For instance, the more planar conformation of Compound B might be advantageous for interactions that favor a flatter molecular topology, such as intercalating with DNA or binding to planar aromatic recognition sites in an enzyme. Conversely, the more twisted conformations of Compounds A and C might be better suited for binding pockets with more complex, three-dimensional topographies.

Furthermore, the rotational freedom and preferred orientation of the methyl carboxylate group can influence the molecule's polarity, solubility, and its potential to act as a hydrogen bond acceptor. These are all critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This comparative guide has highlighted the significant structural differences that can arise from simple changes in substituent positions on an isoxazole ring. Through the use of validated computational methods, we have demonstrated that while the core isoxazole geometry remains relatively constant, the dihedral angles of the phenyl and methyl carboxylate substituents vary considerably among the regioisomers of Methyl 4-(4-chlorophenyl)-1,2-oxazole-carboxylate. These findings underscore the importance of considering conformational isomerism in the design of isoxazole-based bioactive molecules. For researchers in drug development, a detailed understanding of these structural nuances is essential for the rational design of compounds with optimized biological activity and pharmaceutical properties.

References

  • Brahma, S., & Ray, J. K. (2008). A novel synthesis of isoxazoles from 2-formyl aziridines. Tetrahedron Letters, 49(35), 5231-5233.
  • Gomes, C. S. B., et al. (2018). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A, 122(45), 8964-8975.
  • Burkhard, J. A., et al. (2011). A new synthesis of 3-substituted isoxazole-4-carbaldehydes. Tetrahedron Letters, 52(17), 2214-2216.
  • Martins, M. A. P., et al. (2000). A convenient synthesis of 5-carboxyisoxazoles. Synthesis, 2000(12), 1759-1762.
  • Gowda, B. T., et al. (2007). Crystal structure of N-(4-fluorophenyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3246-o3247.
  • Muralikrishna, A., et al. (2012). N-(4-chlorophenyl)-1-(5-{[(E)-2-phenylvinyl]sulfonyl}methyl-1,3,4-oxadiazol-2-yl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131.
  • Gowda, B. T., et al. (2007). N-(2,5-Dichlorophenyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4069.
  • Gowda, B. T., et al. (2007). N-(3-Methylphenyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4675.
  • Zhang, X., et al. (2017). Design, synthesis, and biological evaluation of novel 4,5-diaryl-isoxazole-3-carboxamides as potent inhibitors of Hsp90. European Journal of Medicinal Chemistry, 138, 1038-1051.
  • Zaini, N. S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole.
  • Vitale, P., et al. (2014). New insights into the COX-1 inhibitory activity of 3,5-disubstituted isoxazoles. Bioorganic & Medicinal Chemistry, 22(1), 329-339.
  • Dou, G., et al. (2013). An efficient and green synthesis of 5-arylisoxazoles in water.
  • Valizadeh, H., & Gholipour, H. (2011). A green and efficient synthesis of 3,5-disubstituted isoxazoles using ionic liquid. Chinese Chemical Letters, 22(6), 659-662.
  • Kesornpun, C., et al. (2016). Cycloaddition of nitrile oxides with alkynes in aqueous acidic media. The Journal of Organic Chemistry, 81(17), 7849-7855.
  • Liu, X.-H., et al. (2014). Synthesis and antifungal activity of novel 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles. Letters in Drug Design & Discovery, 11(7), 849-854.
  • Bulanov, D. A., et al. (2017). Facile one-pot synthesis of 5-substituted isoxazoles and pyrazoles via microwave-promoted intramolecular cyclization of γ-hydroxyalkynal oximes and hydrazones.
  • Bargiotti, A., et al. (2008). 3,4-Diaryl-isoxazoles as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(10), 3033-3037.
  • Vitale, P., & Scilimati, A. (2017). Isoxazole, a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(15), 1833-1855.
  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • EPA. (n.d.). N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1345-1361.
  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5937.
  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-74.
  • PMC. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 65(12), o3140.
  • PMC. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 19(12), 5221-5256.
  • PMC. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(21), 13455.
  • PMC. (2019). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-N-phenylbenzenesulfonamide.
  • SpectraBase. (n.d.). Isoxazole-3-carboxylic acid, 5-(4-chlorophenyl)-, methyl ester. Retrieved from [Link]

  • Amanote Research. (n.d.). Methyl 4-(4-Chlorophenyl)-1,2,3,3a. Retrieved from [Link]

  • PMC. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9136-9146.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.